6-Fluoro-2-(oxiran-2-yl)chroman
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZDIJGBXSDSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470147 | |
| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7 | |
| Record name | 6-Fluoro-2-(oxiran-2-yl)chroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Fluoro-2-(oxiran-2-yl)chroman molecular structure and stereoisomers
An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman: Molecular Structure, Stereoisomerism, and Synthetic Applications
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, arising from two chiral centers, and the reactivity of its epoxide ring make it a valuable chiral building block. This technical guide provides a comprehensive overview of its molecular structure, stereoisomerism, physicochemical properties, and key synthetic methodologies. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile intermediate, particularly in the synthesis of cardiovascular drugs like Nebivolol.
Molecular Structure and Stereoisomerism
This compound possesses a core structure composed of a chroman ring system, which is a bicyclic ether, substituted with a fluorine atom at the 6-position and an oxirane (epoxide) ring at the 2-position.[1][2][3] The molecular formula of the compound is C₁₁H₁₁FO₂.[1][4]
Core Structure
The molecule's architecture features:
-
Chroman Ring : A dihydropyran ring fused to a benzene ring.
-
Fluorine Substituent : A fluorine atom at position 6 of the benzene ring, which can influence the molecule's metabolic stability, lipophilicity, and binding affinity in biological systems.[1]
-
Oxirane Ring : A strained three-membered epoxide ring attached at position 2 of the chroman ring. This group is highly reactive and susceptible to nucleophilic ring-opening reactions, which is fundamental to its utility in synthesis.[1]
Stereoisomerism
The presence of two stereocenters—one at the C2 position of the chroman ring and the other at the C2' position of the oxirane ring—gives rise to four distinct stereoisomers.[1][5] These stereoisomers exist as two pairs of enantiomers. The specific stereochemistry is critical for the synthesis of pharmacologically active molecules like Nebivolol, where the desired biological activity is often confined to a single stereoisomer.[2]
The four stereoisomers are:
-
(2R, 2'S)-6-Fluoro-2-(oxiran-2-yl)chroman
-
(2S, 2'R)-6-Fluoro-2-(oxiran-2-yl)chroman
-
(2R, 2'R)-6-Fluoro-2-(oxiran-2-yl)chroman
-
(2S, 2'S)-6-Fluoro-2-(oxiran-2-yl)chroman
The relationship between these isomers is depicted in the diagram below.
References
Synthesis and Characterization of 6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral building block in the pharmaceutical industry. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important intermediate, with a focus on providing actionable data and methodologies for research and development.
Introduction
This compound is a heterocyclic compound of significant interest due to its role as a crucial intermediate in the synthesis of Nebivolol, a cardioselective beta-blocker used in the treatment of hypertension. The molecule possesses two stereocenters, leading to the existence of four distinct stereoisomers, each playing a specific role in the stereoselective synthesis of the final active pharmaceutical ingredient. A thorough understanding of its synthesis and characterization is therefore paramount for the efficient and controlled production of Nebivolol.
The molecular structure of this compound, with the IUPAC name 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene, is characterized by a fluorinated chroman core and a reactive oxirane ring. Its molecular formula is C₁₁H₁₁FO₂, and it has a molecular weight of approximately 194.20 g/mol .
Synthesis of this compound
The primary synthetic route to this compound commences from enantiomerically pure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring from this carboxylic acid precursor introduces a second stereocenter, resulting in a mixture of diastereomers. Specifically, the (R)-enantiomer of the acid yields a mixture of the (R,S) and (R,R) diastereomers, while the (S)-enantiomer produces the (S,R) and (S,S) diastereomers. An alternative starting material mentioned in the literature is 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.
The diastereomeric mixture can be separated by column chromatography to isolate the individual stereoisomers. Furthermore, a process for the stereochemical inversion of the epoxide has been developed to convert the (2R, 2'S) isomer into the desired (2R, 2'R) diastereomer. This involves a ring-opening of the epoxide to a halohydrin, followed by protection of the primary hydroxyl group and subsequent intramolecular ring-closure with inversion of configuration.
Synthetic Workflow
Spectroscopic and Synthetic Profile of 6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 6-Fluoro-2-(oxiran-2-yl)chroman. This compound is a key chiral building block in the synthesis of Nebivolol, a highly cardioselective β-receptor blocker used in the treatment of hypertension.[1][2][3] The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the (2S,2R)-(6-fluoro-2-chromanyl)oxirane stereoisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane [4]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.72 | m | 1H | Chroman H |
| 2.00 | m | 1H | Chroman H |
| 2.74 | m | 2H | Chroman H |
| 2.82 | m | 2H | Oxirane H |
| 3.17 | ddd | 1H | Oxirane H |
| 3.94 | ddd | 1H | Chroman H |
| 6.77 | dd | 1H | Aromatic H |
| 6.92 | m | 2H | Aromatic H |
Table 2: ¹³C NMR Spectroscopic Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane [4]
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| 23.4 | CH₂ | |
| 23.7 | CH₂ | |
| 44.5 | CH₂ (Oxirane) | |
| 52.3 | CH (Oxirane) | |
| 75.3 | CH-O (Chroman) | |
| 113.7 | d, 23.2 | Aromatic C-H |
| 115.2 | d, 22.3 | Aromatic C-H |
| 117.2 | d, 8.2 | Aromatic C-H |
| 123.5 | d, 7.5 | Aromatic C-F |
| 150.1 | d, 1.5 | Aromatic C-O |
| 156.0 | d, 234.8 | Aromatic C-F |
Infrared (IR) Spectroscopy
The IR spectrum was acquired using an Avatar 370 spectrometer with a scan range of 4000 - 400 cm⁻¹.[4] Specific absorption bands were not detailed in the available literature.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).
Table 3: High-Resolution Mass Spectrometry (HRMS) Data [4]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 195.08158 | 195.08120 |
Experimental Protocols
The synthesis of this compound is a multi-step process that can start from enantiomerically pure precursors to yield specific stereoisomers.[1][4]
Synthesis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman
The synthesis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman starts from enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol.[1][2] This is then transformed into enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[1][2][4] The formation of the epoxide from the carboxylic acid results in a new stereogenic center, leading to a mixture of two diastereomers, in this case, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman.[1][4] These stereoisomers can be separated by column chromatography.[1][4]
Crystallization
Crystals of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman suitable for X-ray analysis were obtained from a fraction collected during column chromatography using heptane/ethyl acetate as the eluent.[1][4]
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway to obtain the different stereoisomers of this compound, which are key intermediates in the synthesis of Nebivolol.
Caption: Synthetic pathway for Nebivolol intermediates.
Experimental Workflow for Stereoisomer Separation
The following diagram outlines the general workflow for the separation of the diastereomeric mixture of this compound.
Caption: Workflow for stereoisomer separation.
References
The Biological Frontier: A Technical Guide to the Activity of Fluorinated Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold, a core structure in a variety of natural products and pharmacologically active compounds, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibitory effects. The strategic incorporation of fluorine atoms into the chroman backbone has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, often leading to compounds with superior therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activities of fluorinated chroman derivatives, with a focus on their quantitative effects, the experimental methodologies used for their evaluation, and the underlying molecular mechanisms of action.
I. Antiviral Activity of Fluorinated Chroman Derivatives
Several studies have highlighted the potent antiviral properties of fluorinated chroman-4-ones, particularly against the influenza virus. The introduction of fluorine moieties can significantly enhance the antiviral efficacy of the parent compounds.
Quantitative Data: Anti-influenza Activity
A series of fluorinated 2-arylchroman-4-ones has been evaluated for their in vitro activity against various influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) and selectivity index (SI) for a key derivative.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 6 | >900 | 150 | [3] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | MDCK | - | - | 53 | [3] |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | MDCK | - | - | 42 | [3] |
Experimental Protocol: Anti-influenza Virus Assay
The antiviral activity of fluorinated chroman derivatives is typically assessed using a plaque reduction assay or a cell viability assay in Madin-Darby Canine Kidney (MDCK) cells.[3]
1. Cell Culture and Virus Propagation:
-
MDCK cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Influenza virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -80°C. The virus titer is determined by a plaque assay on MDCK cells.
2. Cytotoxicity Assay (MTT Assay):
-
MDCK cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
3. Plaque Reduction Assay:
-
Confluent monolayers of MDCK cells in 12-well plates are infected with the influenza virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then overlaid with DMEM containing 0.8% low melting point agarose, TPCK-treated trypsin (2 µg/mL), and various concentrations of the test compounds.
-
The plates are incubated at 37°C for 72 hours.
-
The cells are fixed with 4% paraformaldehyde and stained with 1% crystal violet.
-
The number of plaques in each well is counted, and the IC50 value is determined as the compound concentration that reduces the plaque number by 50% compared to the virus control.
Proposed Mechanism of Antiviral Action
The antiviral mechanism of flavonoids, the parent class of compounds for chroman derivatives, against the influenza virus is believed to involve multiple stages of the viral life cycle. The proposed workflow for the antiviral action of fluorinated chroman derivatives is depicted below.
Caption: Proposed antiviral workflow of fluorinated chroman derivatives against influenza virus.
II. Anticancer Activity of Fluorinated Chroman Derivatives
Fluorinated chroman derivatives, particularly isoflavanones, have shown promising anticancer activity, especially against hormone-dependent breast cancer. Their mechanisms of action often involve the inhibition of key enzymes and the induction of apoptosis.
Quantitative Data: Aromatase Inhibition and Antiproliferative Activity
Fluorinated isoflavanones have been identified as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This inhibition translates to antiproliferative effects in estrogen-dependent breast cancer cell lines like MCF-7.
| Compound | Activity | IC50 (µM) | Reference |
| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | 0.8 | [4] |
| 6-methoxy-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | 2.5 | [4] |
| 7-O-carboxymethyl-4'-fluoro-2-trifluormethylisoflavone | Antiproliferative (MCF-7 cells) | 11.73 | [5] |
| 7-O-carboxymethyl-4'-fluoroisoflavone | Antiproliferative (MCF-7 cells) | 13.66 | [5] |
Experimental Protocol: Aromatase Inhibition and Antiproliferative Assays
1. Aromatase Inhibition Assay (Fluorescence-based): [4]
-
The in vitro inhibitory activity against human cytochrome P450 aromatase is determined using a fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC).
-
The reaction mixture contains recombinant human aromatase, the fluorogenic substrate, and various concentrations of the test compound in a buffer solution.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
The fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), is measured over time using a fluorescence plate reader (e.g., excitation at 405 nm and emission at 460 nm).
-
The rate of the reaction is calculated, and the IC50 value is determined from the dose-response curve.
2. Antiproliferative Assay (MTT Assay): [5]
-
Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the fluorinated chroman derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT assay is performed as described in the antiviral section to determine cell viability.
-
The IC50 value, the concentration that inhibits cell proliferation by 50%, is calculated.
Signaling Pathways in Anticancer Activity
The anticancer effects of isoflavones, the parent compounds of many fluorinated chroman derivatives, are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. Two of the most well-studied pathways are the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth and survival. Its aberrant activation is common in many cancers. Isoflavones have been shown to inhibit this pathway, leading to apoptosis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by fluorinated isoflavones.
NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Isoflavones can suppress NF-κB activation.
Caption: Proposed inhibition of the NF-κB signaling pathway by fluorinated isoflavones.
III. Other Biological Activities
Fluorinated chroman derivatives have also been investigated for other therapeutic applications, including the inhibition of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.
Quantitative Data: SIRT2 Inhibition
Several substituted chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.
| Compound | Activity | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [6] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition | 4.5 | [4][7] |
Experimental Protocol: SIRT2 Inhibition Assay
A fluorescence-based assay is commonly used to screen for SIRT2 inhibitors.[4][7]
-
The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2.
-
The reaction is carried out in the presence of NAD+ and various concentrations of the test compounds.
-
After a set incubation period, a developer solution is added that generates a fluorescent signal from the deacetylated peptide.
-
The fluorescence is measured using a microplate reader, and the IC50 value is determined from the dose-response curve.
Conclusion
Fluorinated chroman derivatives represent a promising class of bioactive molecules with diverse therapeutic potential. The strategic incorporation of fluorine has been shown to enhance their antiviral, anticancer, and enzyme-inhibitory activities. This technical guide has summarized the key quantitative data, detailed the experimental protocols for their biological evaluation, and provided insights into their potential mechanisms of action through signaling pathway diagrams. Further research into the structure-activity relationships and optimization of these fluorinated scaffolds will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of diseases.
References
- 1. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Genistein-induced apoptosis of human breast cancer MCF-7 cells involves calpain–caspase and apoptosis signaling kinase 1–p38 mitogen-activated protein kinase activation cascades | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
Technical Guide: Properties and Hazards of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS No. 99199-90-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, hazards, and handling of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, identified by CAS number 99199-90-3. This compound is a key intermediate in the synthesis of the cardiovascular drug Nebivolol.[1]
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁FO₂ | [2] |
| Molecular Weight | 194.2 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [3][4] |
| Boiling Point | 292 °C - 313 °C at 101.3 kPa | [3][4][5] |
| Density | 1.25 - 1.299 g/cm³ at 20 °C | [2][4] |
| Flash Point | > 110 °C | [4] |
| Water Solubility | 689 mg/L at 25 °C | [4] |
| Log Pow (Octanol-Water Partition Coefficient) | 2.32 at 25 °C | [4] |
| Vapor Pressure | 0.17 Pa at 20 °C; 0.26 Pa at 25 °C | [4] |
| Melting Point | < -18 °C | [4] |
| Auto-ignition Temperature | 397 °C | [4] |
Hazards and Safety Information
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Precautionary Statements: For detailed precautionary statements regarding handling, storage, and disposal, refer to the safety data sheet (SDS) provided by the supplier. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection.[4]
Experimental Protocols
Synthesis of Nebivolol from 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
The synthesis of Nebivolol involves the reaction of two key intermediates derived from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. The compound with CAS number 99199-90-3 is a racemic mixture of diastereomers, which are separated to yield the desired stereoisomers for the synthesis.
A generalized protocol based on patent literature is as follows:
-
Separation of Diastereomers: The mixture of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is separated using column chromatography.[7]
-
Reaction of Intermediates: The separated isomers are then reacted with other precursors. For instance, (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl]-2H-1-benzopyran-2-methanol is reacted with (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl-2H-1-benzopyran in an alcohol solvent, such as methanol.[7]
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 25-70°C.[7]
-
Formation of N-benzyl Nebivolol: This reaction leads to the formation of N-benzyl Nebivolol.
-
Debenzylation: The benzyl protecting group is subsequently removed via hydrogenation, often using a palladium on charcoal catalyst, to yield Nebivolol.[7]
-
Salt Formation: Finally, the Nebivolol base is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent.[7]
The following diagram illustrates this synthetic workflow.
Caption: Synthetic workflow for the preparation of Nebivolol Hydrochloride from CAS 99199-90-3.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran are limited, as it is primarily considered a synthetic intermediate. The pharmacological activity of interest lies in the final product, Nebivolol.
Nebivolol is a third-generation, highly selective β1-adrenergic receptor antagonist.[8] Its mechanism of action is twofold:
-
β1-Adrenergic Receptor Blockade: The d-enantiomer of Nebivolol is a potent and selective antagonist of β1-adrenergic receptors in the heart. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.[9][10]
-
Nitric Oxide-Mediated Vasodilation: The l-enantiomer of Nebivolol stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[9][11] NO is a potent vasodilator that relaxes blood vessels, reduces peripheral vascular resistance, and contributes to the antihypertensive effect.[10][11] This NO-potentiating effect is mediated through agonist activity on β3-adrenergic receptors in the endothelium.[8][12]
The following diagram illustrates the signaling pathway of Nebivolol.
Caption: Signaling pathway of Nebivolol's dual mechanism of action.
Conclusion
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS 99199-90-3) is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of Nebivolol. While it possesses inherent hazards requiring careful handling, its primary significance lies in its role as a building block for a therapeutically important cardiovascular drug. Understanding its properties and synthetic applications is essential for researchers and professionals in drug development and manufacturing.
References
- 1. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]
- 2. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 | FF31339 [biosynth.com]
- 3. 6-Fluoro-3,4-Dihydro-2-Oxiranyl-2H-1-Benzopyran Manufacturers, SDS [mubychem.com]
- 4. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran - Safety Data Sheet [chemicalbook.com]
- 5. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 11. Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 6-Fluoro-2-(oxiran-2-yl)chroman
An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman
Introduction: this compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry.[1] It is primarily recognized as a crucial chiral building block in the stereoselective synthesis of Nebivolol, a highly cardioselective β-receptor blocker used for the treatment of hypertension.[1][2][3][4] The molecule's structure, featuring a fluorinated chroman backbone and a reactive oxirane (epoxide) ring, provides the necessary functionalities for constructing the complex stereochemistry of Nebivolol.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its application in drug development.
Physical and Chemical Properties
This compound possesses two stereocenters, leading to four distinct stereoisomers.[1] Its properties can vary slightly depending on the specific isomeric form. The data presented below represents general and computed properties, with specific CAS numbers noted for different isomers.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁FO₂ | [3][5][6][7] |
| Molecular Weight | 194.20 g/mol | [2][3][6] |
| Appearance | Pale Yellow Oil (for some isomers) | [7] |
| Boiling Point | 291.7°C at 760 mmHg | [5] |
| Density | 1.299 g/cm³ | [5] |
| Flash Point | 137.8°C | [5] |
| Vapor Pressure | 0.00334 mmHg at 25°C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5][7] |
| LogP (XLogP3) | 2.1 | [5][6] |
| Storage Temperature | 4°C or Refrigerator | [5][7] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| CAS Numbers | 99199-90-3 (unspecified stereochemistry) 129050-23-3 ((2S,2'S) isomer) 197706-50-6 ((2R,2'R) isomer) 129050-29-9 ((2S) isomer) | [2][6][7][8][9] |
Experimental Protocols
The synthesis and transformation of this compound are critical for producing enantiomerically pure Nebivolol. The methodologies often involve stereoselective steps and careful control of reaction conditions.
Synthesis from 6-Fluoro-chroman-2-carboxylic Acid
A common route to synthesize the various stereoisomers of this compound begins with an enantiopure form of 6-fluoro-chroman-2-carboxylic acid. The formation of the epoxide ring from the carboxylic acid introduces a new stereogenic center, resulting in a mixture of two diastereomers which can then be separated.[4]
General Protocol:
-
Starting Material: Begin with enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[4]
-
Reduction & Chlorination: The keto-acid is transformed into 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.[4]
-
Epoxide Formation: The resulting chlorohydrin is treated with a base (e.g., potassium hydroxide) to facilitate an intramolecular SN2 reaction, where the alkoxide displaces the chloride to form the oxirane ring.
-
Separation: The resulting mixture of diastereomers (e.g., R,S and R,R from the R-acid) is separated using column chromatography on silica gel with an eluent such as heptane/ethyl acetate.[4]
Stereoisomer Interconversion: (2R,2'S) to (2R,2'R)
In Nebivolol synthesis, specific stereoisomers are required. A key process is the conversion of the undesired (2R,2'S) isomer to the desired (2R,2'R) isomer. This involves a ring-opening and re-closure sequence.[10]
Detailed Protocol:
-
Ring Opening: The (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene is reacted with an alkali metal salt, such as sodium acetate, in an acid (e.g., acetic acid) at 90-95°C. This opens the epoxide to form a halohydrin or a related intermediate.[10]
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with a water-immiscible organic solvent. The organic layer is washed with aqueous sodium bicarbonate and dried.[10]
-
Hydroxyl Protection: The intermediate from the previous step is reacted with a hydroxy protecting reagent to give a diol-protected compound.[10]
-
Epoxide Re-formation: The protected intermediate is treated with a base, such as potassium hydroxide (KOH), in an organic solvent like DMSO at room temperature. This promotes an intramolecular SN2 reaction, forming the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an inverted stereocenter.[10]
Analytical Characterization
Confirming the structure and stereochemistry of the isomers is crucial. High-resolution NMR and chiral HPLC-MS are essential techniques.[1]
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4]
-
Spectral Analysis: Analyze the chemical shifts (δ), coupling constants, and through-space correlations (e.g., NOESY) to determine the connectivity and relative stereochemistry of the molecule. For example, for (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d₆, characteristic ¹H NMR signals appear at approximately 1.72-2.00 ppm (chroman ring protons), 2.74-2.82 ppm (oxirane and chroman protons), 3.17 ppm, and 3.94 ppm.[4]
Application in Drug Development: Synthesis of Nebivolol
The primary application of this compound is as a key intermediate in the synthesis of dl-Nebivolol.[2][4] Nebivolol's therapeutic efficacy stems from its specific combination of stereoisomers. The reactive oxirane ring of this compound is susceptible to nucleophilic ring-opening, which is the key step for building the larger Nebivolol molecule.[1][3] The workflow below illustrates a critical step in optimizing the availability of the correct stereoisomer for the synthesis.
Caption: Workflow for the stereochemical inversion of this compound.
References
- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 99199-90-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. (2S)-6-fluoro-2-(oxiran-2-yl)chromane | 129050-29-9 [chemicalbook.com]
- 9. (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane - SRIRAMCHEM [sriramchem.com]
- 10. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
Elucidation of Diastereomeric and Enantiomeric Forms of 6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug, Nebivolol.[1][2] The presence of two stereocenters at the C2 position of the chroman ring and the C2 position of the oxirane ring gives rise to two pairs of enantiomers: (2R,2'S)/(2S,2'R) and (2R,2'R)/(2S,2'S).[1][3]
Stereoisomer Configuration and Physicochemical Properties
The four stereoisomers of this compound have distinct three-dimensional arrangements, which influence their physical properties and reactivity. Notably, the (2R,2'S) and (2S,2'R) enantiomers exist as crystalline solids, while the (2R,2'R) and (2S,2'S) enantiomers are liquids at room temperature.[1] The absolute configuration of the (2R,2'S)-isomer has been unequivocally determined by X-ray crystallography.[2][4]
Table 1: Physicochemical and Spectroscopic Data of this compound Stereoisomers
| Stereoisomer | Configuration | Physical State | ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 75.47 MHz) δ (ppm) | Crystal System (for solids) |
| 1 | (2S,2'R) | Solid[1] | 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m)[2] | 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz)[2] | Monoclinic, P2₁[2] |
| 2 | (2R,2'S) | Solid[1] | Data not available | Data not available | Monoclinic, P2₁[2][4] |
| 3 | (2R,2'R) | Liquid[1] | Data not available | Data not available | Not applicable |
| 4 | (2S,2'S) | Liquid[1] | Data not available | Data not available | Not applicable |
Synthesis and Separation of Stereoisomers
The stereoselective synthesis of this compound is pivotal for the efficient production of Nebivolol. The common strategy involves the use of an enantiomerically pure precursor, which, upon epoxidation, yields a diastereomeric mixture that can then be separated.
Experimental Protocols
1. Synthesis of Diastereomeric Mixtures (e.g., (2R,2'S)- and (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman)
This procedure is adapted from synthetic routes described for Nebivolol intermediates.[2][5] The synthesis starts from an enantiopure carboxylic acid, which is converted to the epoxide, creating a new stereocenter and thus a mixture of two diastereomers.
-
Step 1: Reduction of Enantiopure Carboxylic Acid to Aldehyde. (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is reduced to the corresponding aldehyde. A common method involves conversion to the acid chloride followed by Rosenmund reduction or reduction with a sterically hindered hydride reagent at low temperature (e.g., diisobutylaluminium hydride at -70°C).[5]
-
Step 2: Epoxidation of the Aldehyde. The resulting aldehyde is converted to the epoxide by reaction with a sulfur ylide, such as that generated from trimethylsulfonium iodide and a strong base like sodium hydride in a solvent like dimethyl sulfoxide (DMSO).[5] This step is not stereoselective at the newly formed oxirane ring, leading to a mixture of (2R,2'S)- and (2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman.
2. Separation of Diastereomers by Column Chromatography
The diastereomeric mixtures ((2R,2'S)/(2R,2'R) and (2S,2'R)/(2S,2'S)) are separable by silica gel column chromatography.[2][5]
-
Stationary Phase: Silica gel (grade to be determined by analytical TLC).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is employed. A common system is a gradient or isocratic mixture of heptane and ethyl acetate.[2][6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the diastereomers.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., heptane with a small percentage of ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude diastereomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system. Fractions are collected and analyzed by TLC to identify the separated, pure diastereomers.
-
3. Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)
While preparative separation of diastereomers is achieved by standard column chromatography, the analytical and preparative separation of the enantiomeric pairs requires a chiral stationary phase (CSP). Specific methods for these exact enantiomeric pairs are not extensively detailed in readily available literature, but general strategies for chiral separations can be applied.
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.
-
Mobile Phase: The choice of mobile phase depends on the mode of chromatography (normal phase, reversed-phase, or polar organic mode).
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures, often with acidic or basic additives to improve peak shape.
-
-
Method Development: A screening approach using different chiral columns and mobile phase systems is typically necessary to achieve baseline separation of the enantiomers.
Synthetic and Logical Workflows
The following diagrams illustrate the key workflows in the synthesis and separation of the stereoisomers of this compound.
References
- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 6. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a fluorinated chromene derivative recognized primarily for its critical role as a key intermediate in the stereoselective synthesis of Nebivolol, a third-generation beta-blocker with vasodilating properties used in the management of hypertension.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and established applications in pharmaceutical manufacturing. While the biological activities of the broader chromene class of compounds are extensive, it is important to note that specific pharmacological studies on 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene itself are not extensively documented in publicly available literature. The primary focus of existing research has been on its utility as a building block for more complex active pharmaceutical ingredients.
Chemical and Physical Properties
6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a chiral molecule with the chemical formula C₁₁H₁₁FO₂.[4] Its structure features a fluorinated dihydro-2H-chromene core attached to an oxirane (epoxide) ring, a reactive functional group that is pivotal for its synthetic applications.[3] The presence of two stereogenic centers, one on the chromene ring and one on the oxirane ring, gives rise to four possible stereoisomers.[5]
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of 6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
| Property | Value | Reference(s) |
| IUPAC Name | 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | [5][6] |
| CAS Number | 99199-90-3 | [1][2][4] |
| Molecular Formula | C₁₁H₁₁FO₂ | [4] |
| Molecular Weight | 194.20 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 292°C | [4] |
| Flash Point | 138°C | [4] |
| Density | 1.299 g/cm³ | [4] |
| XLogP3 | 1.918 | [4] |
Synthesis and Stereochemistry
The synthesis of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a critical step in the overall synthesis of Nebivolol. Various synthetic routes have been developed, often focusing on the stereoselective formation of the desired isomers.
A general synthetic workflow is depicted in the diagram below. The process often starts from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde.[7] The conversion of the different stereoisomers, for instance from (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene, is a key aspect of optimizing the synthesis of Nebivolol.[7]
Caption: Generalized synthetic workflow for 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene.
The separation of the diastereomers of the chromane epoxide intermediate is a crucial step to achieve a higher diastereomeric excess, leading to cleaner conversions and simplified purification in the subsequent steps of Nebivolol synthesis.[8]
Role in Drug Development: The Nebivolol Intermediate
The primary and most well-documented application of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is as a vital building block in the industrial synthesis of Nebivolol hydrochloride.[1][3] Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with nitric oxide-mediated vasodilatory effects.[2] The specific stereochemistry of Nebivolol is essential for its therapeutic activity, and the stereopure isomers of its intermediates, including 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene, are therefore of high importance.
The logical relationship for its role as an intermediate is illustrated in the following diagram:
Caption: Role of the compound as an intermediate in the synthesis of Nebivolol.
Biological Activity of the Chromene Scaffold
While specific biological activity data for 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is scarce, the broader class of chromene derivatives exhibits a wide range of pharmacological activities. Chromenes are known to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[9][10] For instance, certain 2H-chromene derivatives have shown monoamine oxidase inhibitory activity.[9] The biological versatility of the chromene nucleus makes it a privileged scaffold in medicinal chemistry.[9]
It is plausible that the fluorine substitution and the oxirane ring of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene could impart some biological activity. However, without specific experimental data, any discussion on its pharmacological effects remains speculative. The primary focus of research has been on its synthetic utility rather than its intrinsic biological properties.
Conclusion and Future Perspectives
6-Fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene is a well-established and critical intermediate in the synthesis of the cardiovascular drug Nebivolol. Its chemical properties and synthetic pathways are well-documented in the context of pharmaceutical manufacturing. While the broader chromene scaffold is known for diverse biological activities, there is a notable gap in the literature regarding the specific pharmacological profile of this particular intermediate.
Future research could explore the potential intrinsic biological activities of 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene and its derivatives. Investigating its interactions with various biological targets could uncover novel therapeutic applications beyond its current role as a synthetic precursor. Such studies would require detailed in vitro and in vivo experimental protocols to elucidate any potential signaling pathways and mechanisms of action.
References
- 1. innospk.com [innospk.com]
- 2. 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene CAS 99199-90-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | C11H11FO2 | CID 20575859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rel-(2R)-6-Fluoro-3,4-dihydro-2-((2S)-2-oxiranyl)-2H-1-benzopyran | C11H11FO2 | CID 51698391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 8. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 9. researchgate.net [researchgate.net]
- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of Nebivolol from 6-Fluoro-2-(oxiran-2-yl)chroman: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol, a third-generation beta-blocker with vasodilatory properties, is a cornerstone in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its unique stereochemistry, being a racemic mixture of (SRRR)-d-Nebivolol and (RSSS)-l-Nebivolol. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Nebivolol, commencing from the key intermediate, 6-Fluoro-2-(oxiran-2-yl)chroman. The protocols described herein focus on the stereospecific ring-opening of the chiral epoxide precursors to construct the desired Nebivolol enantiomers, a critical step in the overall synthesis.
Introduction
The synthesis of Nebivolol presents a significant challenge due to the presence of four stereocenters, theoretically leading to sixteen stereoisomers. However, due to molecular symmetry, ten stereoisomers are possible.[1] The marketed drug is a specific racemic mixture of the (SRRR) and (RSSS) enantiomers. The starting material, this compound, possesses two of these stereocenters, making its stereochemical purity paramount for the successful synthesis of the target Nebivolol isomers.[2] This intermediate exists as four stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[2] The enantioselective synthesis of Nebivolol hinges on the controlled reaction of specific epoxide isomers.
This document outlines the synthesis of d-Nebivolol from (2R)-6-fluoro-2-((S)-oxiran-2-yl)chroman and l-Nebivolol from (2S)-6-fluoro-2-((R)-oxiran-2-yl)chroman, involving a key epoxide ring-opening reaction with benzylamine, followed by coupling and debenzylation steps.
Key Intermediates and Reagents
| Compound | Stereoisomer(s) | Role |
| This compound | (2R,2'S), (2R,2'R), (2S,2'S), (2S,2'R) | Chiral building block |
| Benzylamine | N/A | Nucleophile for epoxide ring-opening |
| (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol | (2R, 1'S) | Intermediate in d-Nebivolol synthesis |
| (S)-1-((R)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol | (2S, 1'R) | Intermediate in l-Nebivolol synthesis |
| Palladium on Carbon (Pd/C) | N/A | Catalyst for debenzylation |
| Hydrogen Gas (H₂) | N/A | Reducing agent for debenzylation |
| Solvents (Methanol, Isopropanol, etc.) | N/A | Reaction and purification media |
Experimental Protocols
Protocol 1: Synthesis of d-Nebivolol (SRRR Isomer)
This protocol outlines the synthesis of d-Nebivolol starting from the separated diastereomers of this compound.
Step 1: Synthesis of (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol
-
Reaction Setup: In a clean, dry reaction vessel, dissolve (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chroman in a suitable solvent such as isopropanol (IPA).
-
Addition of Benzylamine: Add benzylamine to the solution. A typical molar ratio is 1:1 to 1.2:1 (epoxide:benzylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5°C to precipitate the product. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol.
Step 2: Synthesis of N-benzyl-d-Nebivolol
-
Reaction Setup: In a reaction vessel, dissolve the product from Step 1 and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman in methanol.
-
Reaction Conditions: Reflux the mixture for 16-18 hours. Monitor the reaction by HPLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude N-benzyl-d-Nebivolol can be purified by crystallization.
Step 3: Debenzylation to form d-Nebivolol
-
Reaction Setup: Dissolve N-benzyl-d-Nebivolol in methanol and add 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at a pressure of 3-6 kg/cm ²) for 2-5 hours.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), filter the catalyst. The filtrate containing d-Nebivolol can be further purified by crystallization.
Protocol 2: Synthesis of l-Nebivolol (RSSS Isomer)
The synthesis of l-Nebivolol follows a similar pathway to d-Nebivolol, but with the enantiomeric starting materials.
Step 1: Synthesis of (S)-1-((R)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol
-
Reaction Setup: Dissolve (2S,2'R)-6-fluoro-2-(oxiran-2-yl)chroman in isopropanol.
-
Addition of Benzylamine: Add benzylamine (1 to 1.2 equivalents).
-
Reaction Conditions: Stir at room temperature for 4-6 hours.
-
Work-up and Isolation: Cool to 0-5°C, filter the precipitate, wash with cold isopropanol, and dry.
Step 2: Synthesis of N-benzyl-l-Nebivolol
-
Reaction Setup: Dissolve the product from Step 1 and (2S,2'S)-6-fluoro-2-(oxiran-2-yl)chroman in methanol.
-
Reaction Conditions: Reflux for 16-18 hours.
-
Work-up and Isolation: Cool and evaporate the solvent. Purify by crystallization.
Step 3: Debenzylation to form l-Nebivolol
-
Reaction Setup: Dissolve N-benzyl-l-Nebivolol in methanol with 10% Pd/C.
-
Hydrogenation: Hydrogenate at 3-6 kg/cm ² pressure for 2-5 hours.
-
Work-up and Isolation: Filter the catalyst and purify the l-Nebivolol from the filtrate by crystallization.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Starting Materials | Product | Reported Yield | Reference(s) |
| Ring-opening of epoxide with benzylamine | (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chroman and Benzylamine | (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol | >90% | [1] |
| Coupling of amino alcohol and epoxide | (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol and (2R,2'R)-epoxide | N-benzyl-d-Nebivolol | ~83% | [3] |
| Debenzylation | N-benzyl-d-Nebivolol | d-Nebivolol | High | [4] |
Note: Yields can vary depending on the specific reaction conditions and purification methods used.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for d- and l-Nebivolol.
Logical Relationship of Stereoisomers
References
Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the nucleophilic ring-opening reactions of 6-Fluoro-2-(oxiran-2-yl)chroman. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cardiovascular drug Nebivolol. The strained oxirane ring is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures. This document offers detailed experimental protocols for the ring-opening of this compound with common nucleophiles such as amines, thiols, and alcohols. Furthermore, it includes a summary of quantitative data and visualizations of the reaction pathways and experimental workflows to guide researchers in their synthetic endeavors.
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The presence of a fluorine atom on the chroman ring can enhance metabolic stability and binding affinity of target molecules. The epoxide moiety is a highly reactive functional group that readily undergoes ring-opening reactions with a variety of nucleophiles.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the regioselective and stereospecific introduction of diverse functionalities.[1]
The nucleophilic ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, a strong nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. In acidic conditions, the epoxide oxygen is protonated, and the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon.
This document provides protocols for the nucleophilic ring-opening of this compound with amines, thiols, and alcohols, which are common transformations in the synthesis of bioactive molecules.
Spectroscopic Data of Starting Material
The starting material, this compound, has been characterized by various spectroscopic techniques. The following data is for the (2S,2'R) stereoisomer:
Table 1: NMR and MS Data for (2S,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman [2]
| Technique | Solvent | Observed Peaks |
| 1H NMR | DMSO-d6 | δ (ppm): 6.92 (2H, m), 6.77 (1H, dd), 3.94 (1H, ddd), 3.17 (1H, ddd), 2.82 (2H, m), 2.74 (2H, m), 2.00 (1H, m), 1.72 (1H, m) |
| 13C NMR | DMSO-d6 | δ (ppm): 156.0 (d, J=234.8 Hz), 150.1 (d, J=1.5 Hz), 123.5 (d, J=7.5 Hz), 117.2 (d, J=8.2 Hz), 115.2 (d, J=22.3 Hz), 113.7 (d, J=23.2 Hz), 75.3, 52.3, 44.5, 23.7, 23.4 |
| HRMS (ESI) | - | m/z: [M+H]+ Calculated for C11H12FO2: 195.08158, Found: 195.08120 |
Nucleophilic Ring-Opening Reactions: Protocols and Data
The following sections provide generalized protocols for the reaction of this compound with various nucleophiles. The specific stereoisomer of the starting material will determine the stereochemistry of the product. The reactions are typically regioselective, with the nucleophile attacking the terminal carbon of the oxirane ring.
Reaction with Amines (Aminolysis)
The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals. A key step in the synthesis of Nebivolol involves the reaction of a stereoisomer of this compound with benzylamine.[2]
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or isopropanol (10-20 mL/mmol of epoxide), add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired β-amino alcohol.
Table 2: Representative Quantitative Data for Aminolysis Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Methanol, Reflux, 17h | 85-95 (typical) | Based on patent literature[3] |
| Diethylamine | 2-(Diethylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Ethanol, 60 °C, 12h | Not Reported | Representative |
| Aniline | 2-(Phenylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Neat, 100 °C, 8h | Not Reported | Representative |
Note: Yields are highly dependent on the specific reactants and conditions and should be optimized for each case.
Reaction with Thiols (Thiolysis)
The reaction with thiols provides access to β-hydroxy sulfides, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
-
To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL/mmol of thiol), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Quantitative Data for Thiolysis Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-2-(phenylthio)ethanol | NaH, THF, 0 °C to rt | Not Reported | Representative |
| Benzyl mercaptan | 2-(Benzylthio)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | K2CO3, DMF, rt | Not Reported | Representative |
Reaction with Alcohols/Water (Alcoholysis/Hydrolysis)
The ring-opening with alcohols or water leads to the formation of β-hydroxy ethers or diols, respectively. These reactions are often catalyzed by either an acid or a base.
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of a protic acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Remove the excess alcohol under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Quantitative Data for Alcoholysis/Hydrolysis
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol | 1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)-2-methoxyethanol | H2SO4 (cat.), Methanol, rt | Not Reported | Representative |
| Water | 1-(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | H2SO4 (cat.), Acetone/H2O, rt | Not Reported | Representative |
Conclusion
This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. The protocols and data presented in these application notes demonstrate the feasibility of its reaction with a range of common nucleophiles to generate a variety of functionalized chroman derivatives. These reactions are crucial for the construction of more complex molecules with potential biological activity. The provided experimental procedures and workflows serve as a guide for researchers to explore the synthetic potential of this important building block in their drug discovery and development programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve desired outcomes.
References
- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Cardiovascular Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the key chiral intermediate, 6-Fluoro-2-(oxiran-2-yl)chroman, in the synthesis of cardiovascular drugs, with a primary focus on the highly selective β1-adrenergic receptor antagonist, Nebivolol.
Introduction
This compound is a critical building block in the stereoselective synthesis of Nebivolol, a third-generation beta-blocker with vasodilating properties used in the treatment of hypertension.[1][2][3] The unique molecular architecture of this intermediate, featuring a fluorinated chromene backbone and a reactive oxirane ring, makes it an ideal starting material for constructing the complex stereochemistry of Nebivolol.[1] Nebivolol possesses four stereocenters, resulting in ten stereoisomers. The therapeutic efficacy resides in the racemic mixture of the (S,R,R,R) and (R,S,S,S) enantiomers.[4] The synthesis of these specific enantiomers relies heavily on the stereochemical purity of the this compound precursors.
Synthesis of Nebivolol Intermediates from this compound
The synthesis of Nebivolol involves the coupling of two key chiral chroman fragments. This compound serves as the precursor to both of these fragments. The synthesis can be broadly divided into the preparation of the different stereoisomers of this compound and their subsequent conversion to the final drug substance.
Diastereomeric Separation and Stereoisomer Preparation
This compound exists as four stereoisomers due to two chiral centers.[2] The separation of these diastereomers is a crucial step in the synthesis of the desired Nebivolol enantiomers. Column chromatography is a commonly employed method for this separation.[3][5]
A general procedure for obtaining the different stereoisomers starts from enantiomerically pure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring from the carboxylic acid introduces a new stereogenic center, leading to a mixture of two diastereomers. For instance, the R enantiomer of the acid yields a mixture of (R,S) and (R,R) stereoisomers of this compound, while the S enantiomer gives the (S,R) and (S,S) forms.[3] These mixtures can then be separated.[3]
Experimental Protocols
Protocol 1: Synthesis of (R)-6-fluoro-2-((R)-oxiran-2-yl)chroman and (S)-6-fluoro-2-((S)-oxiran-2-yl)chroman
This protocol is adapted from a patented process for the synthesis of key Nebivolol intermediates.[6]
Step 1: Formation of Chromanyl Haloketone
-
This step is not detailed in the provided search results but is a precursor to the epoxide formation.
Step 2: Epoxide Formation
-
To a cooled mixture (0°C-5°C), add an aqueous solution of 50% NaOH (16 Kg) dropwise.
-
Continue stirring at ambient temperature for 12-15 hours.
-
After filtration of the mixture, separate the organic phase.
-
Treat the organic phase with 1M H2SO4 (7.5 Kg), followed by washing with H2O (2 x 8 Kg).
-
Remove the solvent under reduced pressure to obtain (R)-6-fluoro-2-((R)-oxiran-2-yl)chroman or (S)-6-fluoro-2-((S)-oxiran-2-yl)chroman.
Quantitative Data:
| Intermediate | Yield (for two steps) |
| (R)-6-fluoro-2-((R)-oxiran-2-yl)chroman | 90% |
| (S)-6-fluoro-2-((S)-oxiran-2-yl)chroman | 90% |
Protocol 2: Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene
This protocol outlines a method to convert an "undesired" diastereomer into the "desired" one, thus improving the overall yield of Nebivolol.[1]
Step A: Ring Opening
-
React (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an alkali metal salt (e.g., sodium acetate) in an acid at 90-95°C.[1]
-
Cool the reaction mass to room temperature and dilute with water.
-
Add a water-immiscible organic solvent, separate the layers, and wash the organic layer with aqueous NaHCO3.
-
Dry the organic layer to obtain (2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl acetate.[1]
Step B: Hydrolysis
-
React the product from Step A with aqueous alkali and water under reflux.
-
Cool the reaction mixture, add a water-immiscible organic solvent, stir, and separate the layers.
-
Dry the organic layer to obtain (1S)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol.[1]
Step C: Epoxidation
-
React the diol from Step B with a hydroxy protecting reagent (e.g., p-tosyl chloride) in the presence of a base.
-
Add water and a water-immiscible organic solvent, separate the layers, and wash with hydrochloric acid and water.
-
Dry the organic layer to obtain the diol compound of 6-fluoro-3,4-dihydro-2H-chromen-2-yl.
-
React this compound with a base (e.g., KOH) in an organic solvent (e.g., DMSO) to form the epoxide, (2R)-6-fluoro-2-[(2R)-oxiran-2-yl] chromane.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Conditions |
| (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | 1. Alkali metal salt, acid; 2. Aqueous alkali; 3. Hydroxy protecting agent, base; 4. Base, organic solvent | Step A: 90-95°C; Step C: 40-45°C |
Protocol 3: Synthesis of N-benzyl Nebivolol
This protocol describes the coupling of the two key chroman intermediates.[3]
-
React (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl -2H-1-benzopyran in an organic solvent, preferably methanol.
-
Carry out the reaction at 25-70°C (preferably 65-70°C) for 8-18 hours (preferably 16-18 hours).
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for Nebivolol from this compound.
Nebivolol Mechanism of Action
Caption: Dual mechanism of action of Nebivolol.
Conclusion
This compound is an indispensable intermediate in the synthesis of the cardiovascular drug Nebivolol. The stereoselective synthesis of Nebivolol's active enantiomers is highly dependent on the successful preparation and separation of the stereoisomers of this key epoxide. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. Further refinement of these synthetic routes to improve yields and reduce the use of hazardous reagents remains an active area of research.[2][7]
References
- 1. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 2. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]
- 3. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
- 7. WO2006025070A2 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane, a key intermediate in the manufacturing of the cardiovascular drug Nebivolol. The protocol is based on established synthetic routes and provides comprehensive instructions for laboratory execution.
Experimental Protocols
The synthesis of (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane can be achieved through a multi-step process starting from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The key steps involve the reduction of the chromone to a chroman, resolution of the enantiomers, and subsequent conversion to the desired epoxide.
Step 1: Synthesis of (±)-6-Fluorochroman-2-carboxylic acid
This step involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to form the corresponding racemic 6-fluorochroman-2-carboxylic acid.
Materials:
-
6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
-
Palladium on activated charcoal (Pd/C, 5%)
-
Glacial acetic acid
-
Hydrogen gas
-
Nitrogen gas
-
Petroleum ether
Procedure:
-
In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 30 g, 0.144 mol), wet palladium on carbon (5 g, 5% Pd), and glacial acetic acid (500 mL).
-
Seal the autoclave and purge with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0 MPa and heat to 70-80°C.
-
Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is complete when hydrogen uptake ceases.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.
-
Add petroleum ether (30 mL) to the concentrated residue and heat to precipitate the product.
-
Filter the resulting white crystalline solid, wash with petroleum ether, and dry to obtain 6-fluorochroman-2-carboxylic acid.
Step 2: Resolution of (R)-6-Fluorochroman-2-carboxylic acid
The racemic mixture of 6-fluorochroman-2-carboxylic acid is resolved to obtain the desired (R)-enantiomer. This is often achieved by diastereomeric salt formation using a chiral resolving agent. A common agent for this resolution is (+)-dehydroabietylamine.[1]
Materials:
-
(±)-6-Fluorochroman-2-carboxylic acid
-
(+)-Dehydroabietylamine
-
Methanol
-
Diethyl ether
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the racemic 6-fluorochroman-2-carboxylic acid in methanol.
-
Add a solution of (+)-dehydroabietylamine in methanol.
-
Allow the diastereomeric salt to crystallize. The salt of the (R)-acid with the resolving agent will preferentially crystallize.
-
Filter the crystals and wash with cold methanol.
-
To liberate the free acid, suspend the salt in a mixture of diethyl ether and water, and acidify with aqueous HCl.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield (-)-(R)-6-fluorochroman-2-carboxylic acid.
Step 3: Synthesis of (R)-6-Fluoro-2-formylchromane
The carboxylic acid is converted to the corresponding aldehyde.
Materials:
-
(-)-(R)-6-Fluorochroman-2-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Palladium on Barium Sulfate (Pd/BaSO4, Rosenmund catalyst)
-
Hydrogen gas
-
Toluene
Procedure (Rosenmund Reduction):
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
Dissolve the resulting acid chloride in toluene.
-
Add the Rosenmund catalyst (Pd/BaSO4), optionally with a catalyst poison like quinoline-sulfur to prevent over-reduction.
-
Bubble hydrogen gas through the solution at a controlled temperature until the aldehyde is formed.
-
Monitor the reaction by TLC.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude aldehyde.
An alternative method involves reduction of the corresponding methyl ester with diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 to -60 °C).[1]
Step 4: Synthesis of (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane
The final step is the formation of the epoxide ring from the aldehyde.
Materials:
-
(R)-6-Fluoro-2-formylchromane
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH) or other suitable base
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
Procedure (Corey-Chaykovsky Reaction):
-
Prepare a solution of dimethylsulfoxonium ylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in a suitable solvent (DMSO or THF).
-
To this ylide solution, add a solution of (R)-6-fluoro-2-formylchromane dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the aldehyde is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane. The formation of the epoxide can result in a mixture of diastereomers, which may require careful separation.[2]
Quantitative Data
The following table summarizes reported yields for key steps in the synthesis. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reported Yield | Reference |
| Catalytic Hydrogenation | 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | (±)-6-Fluorochroman-2-carboxylic acid | 88.4% - 90% | [3] |
| Resolution | (±)-6-Fluorochroman-2-carboxylic acid | (-)-(R)-6-Fluorochroman-2-carboxylic acid | ~9.2% | [1] |
| Esterification | (-)-(R)-6-Fluorochroman-2-carboxylic acid | Methyl (-)-(R)-6-fluorochroman-2-carboxylate | 82.6% | [1] |
| Aldehyde Formation (from ester) | Methyl (-)-(R)-6-fluorochroman-2-carboxylate | (R)-6-Fluoro-2-formylchromane | - | |
| Epoxidation (from aldehyde) | (R)-6-Fluoro-2-formylchromane | (2R,2'S)-6-Fluoro-2-(2'-oxiranyl)chromane | 24.8% | [1] |
Note: The yield for the epoxidation step leading to the (2R,2'S) diastereomer is reported here. The yield for the desired (2R,2'R) diastereomer may differ and depends on the stereoselectivity of the reaction.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane.
Caption: Synthetic workflow for (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane.
Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The author and publisher are not responsible for any injuries or damages resulting from the use of this information.
References
- 1. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Column Chromatography Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-(oxiran-2-yl)chroman is a key chiral intermediate in the synthesis of Nebivolol, a beta-blocker used for the treatment of hypertension. The molecule possesses two stereocenters, leading to four possible stereoisomers: (2R, 2'S), (2R, 2'R), (2S, 2'S), and (2S, 2'R). The separation and isolation of these stereoisomers are critical for the stereospecific synthesis of the active pharmaceutical ingredient. This document provides detailed application notes and protocols for the separation of these stereoisomers using column chromatography techniques.
Stereoisomers of this compound
The four stereoisomers of this compound are grouped into two pairs of enantiomers:
-
(2R, 2'S)-6-Fluoro-2-(oxiran-2-yl)chroman and (2S, 2'R)-6-Fluoro-2-(oxiran-2-yl)chroman (Enantiomeric pair 1)
-
(2R, 2'R)-6-Fluoro-2-(oxiran-2-yl)chroman and (2S, 2'S)-6-Fluoro-2-(oxiran-2-yl)chroman (Enantiomeric pair 2)
The separation of these stereoisomers can be achieved through chromatographic methods that differentiate between their diastereomeric and enantiomeric forms.
Data Presentation
While specific quantitative data for silica gel column chromatography is not extensively available in the public domain, a successful separation of two diastereomers has been reported using Centrifugal Partition Chromatography (CPC). The results are summarized below.
| Parameter | Isomer 1 | Isomer 2 | Reference |
| Chromatography Technique | Centrifugal Partition Chromatography (CPC) | Centrifugal Partition Chromatography (CPC) | [1] |
| Solvent System | n-hexane/methanol/water | n-hexane/methanol/water | [1] |
| Purity Achieved | >99% | >99% | [1] |
| Yield | 99.6% | 74% | [1] |
Note: The specific stereoisomers corresponding to Isomer 1 and Isomer 2 were not explicitly detailed in the source.
Experimental Protocols
Two primary methods for the column chromatography separation of this compound stereoisomers are presented: a common silica gel flash chromatography method and a high-resolution Centrifugal Partition Chromatography (CPC) method.
Protocol 1: Silica Gel Flash Chromatography for Diastereomer Separation
This protocol describes a general method for the separation of the diastereomeric pairs of this compound using silica gel flash chromatography. It is based on commonly employed laboratory practices for similar separations.
Materials and Equipment:
-
Crude mixture of this compound stereoisomers
-
Silica gel (230-400 mesh)
-
n-Heptane (or n-Hexane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual packing
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
Sample Preparation: Dissolve the crude mixture of stereoisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Mobile Phase Preparation: Prepare a mobile phase of n-heptane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation of the diastereomers. Start with a low polarity mixture (e.g., 95:5 n-heptane:ethyl acetate) and gradually increase the polarity.
-
Column Packing (for manual chromatography):
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Begin eluting the column with the mobile phase. A gradient elution (gradually increasing the percentage of ethyl acetate) is often effective for separating compounds with different polarities.
-
Maintain a constant flow rate.
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions. Spot small aliquots of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure, separated stereoisomers. Remove the solvent using a rotary evaporator to obtain the isolated compounds.
-
Characterization: Confirm the identity and purity of the separated stereoisomers using analytical techniques such as NMR, HPLC, and mass spectrometry.
Protocol 2: Centrifugal Partition Chromatography (CPC) for Diastereomer Separation
This protocol is based on a reported method for the high-purity separation of two diastereomers of a chromane epoxide intermediate for Nebivolol synthesis[1].
Materials and Equipment:
-
Crude mixture of chromane epoxide diastereomers
-
n-Hexane, HPLC grade
-
Methanol, HPLC grade
-
Water, deionized
-
Centrifugal Partition Chromatography (CPC) instrument
-
Fraction collector
-
Solvent delivery pumps
-
Detector (e.g., UV-Vis)
Procedure:
-
Solvent System Preparation: Prepare a ternary solvent system of n-hexane, methanol, and water. The optimal ratio should be determined through screening to achieve suitable partition coefficients for the target isomers[1].
-
CPC Instrument Setup:
-
Equilibrate the CPC rotor with the stationary phase of the biphasic solvent system.
-
Set the rotational speed and flow rate according to the manufacturer's recommendations for the specific column volume and application.
-
-
Sample Injection: Dissolve a known amount of the crude mixture in a suitable volume of the mobile phase and inject it into the CPC system.
-
Elution and Fractionation:
-
Perform the elution in either ascending or descending mode, depending on the relative densities of the two phases and the partition coefficients of the isomers.
-
Collect fractions of the eluate using an automated fraction collector.
-
-
Detection: Monitor the elution profile using an in-line detector (e.g., UV at a suitable wavelength).
-
Product Recovery: Combine the fractions containing the purified diastereomers, as identified by the chromatogram and subsequent analysis (e.g., TLC or HPLC). Evaporate the solvent to obtain the isolated products.
-
Purity and Yield Determination: Analyze the purity of the isolated diastereomers using an appropriate analytical method (e.g., chiral HPLC). Calculate the yield for each separated isomer.
Visualizations
Experimental Workflow for Stereoisomer Separation
Caption: Workflow for the column chromatography separation of stereoisomers.
Logical Relationship of this compound Stereoisomers
Caption: Relationship between the four stereoisomers of this compound.
References
Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview
Introduction
6-Fluoro-2-(oxiran-2-yl)chroman is a pivotal chiral building block in medicinal chemistry, most notably serving as a key intermediate in the stereoselective synthesis of the cardiovascular drug, Nebivolol.[1][2][3] Its rigid chroman scaffold, combined with the reactive epoxide ring and a fluorine substituent, provides a versatile platform for the construction of complex, biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. This document provides detailed application notes, experimental protocols, and the biological context of drug molecules derived from this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₂ | [4] |
| Molecular Weight | 194.20 g/mol | [4] |
| Appearance | Pale Yellow Oil | [3] |
| CAS Number | 99199-90-3 (racemic mixture) | [4] |
| Boiling Point | 291.7±40.0 °C (Predicted) | [3] |
| Density | 1.25 g/cm³ at 20°C | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][5] |
Application in the Synthesis of Nebivolol
The primary and most well-documented application of this compound is in the synthesis of Nebivolol, a highly selective β₁-adrenergic receptor blocker with vasodilatory properties used in the treatment of hypertension.[1][2] Nebivolol is a racemic mixture of d-Nebivolol (an SRRR-isomer) and l-Nebivolol (an RSSS-isomer). The synthesis of these specific stereoisomers relies on the use of optically pure diastereomers of this compound.
The molecule possesses two stereocenters, leading to four possible stereoisomers: (2R,2'S), (2R,2'R), (2S,2'R), and (2S,2'S). The synthesis of Nebivolol requires the specific coupling of two different diastereomers of the chroman epoxide.
Experimental Protocols
The following protocols are a composite representation derived from the available patent literature and scientific publications.
Protocol 1: Synthesis of Diastereomeric Mixture of this compound
This protocol describes a general method for the synthesis of a diastereomeric mixture of this compound starting from 6-fluoro-chroman-2-carboxylic acid.
Materials:
-
(R)- or (S)-6-fluoro-chroman-2-carboxylic acid
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium hydride (NaH)
-
Trimethylsulfonium iodide
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction to Aldehyde: A solution of (R)- or (S)-6-fluoro-chroman-2-carboxylic acid in dry toluene is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.5 equivalents) in toluene is added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.
-
Quenching: The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Extraction: The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 6-fluoro-chroman-2-carboxaldehyde. Due to its instability, the aldehyde is used immediately in the next step.
-
Epoxidation: A suspension of sodium hydride (1.2 equivalents) in dry DMSO is stirred at room temperature. A solution of trimethylsulfonium iodide (1.2 equivalents) in dry DMSO is added, and the mixture is stirred for 30 minutes. The crude aldehyde dissolved in DMSO is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction mixture is poured into ice water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a diastereomeric mixture of this compound as an oil.
Protocol 2: Separation of Diastereomers by Column Chromatography
The separation of the diastereomeric mixture is crucial for the stereoselective synthesis of Nebivolol. While specific conditions vary, a general protocol is outlined below.
Materials:
-
Diastereomeric mixture of this compound
-
Silica gel (230-400 mesh)
-
Heptane
-
Ethyl acetate
Procedure:
-
Column Preparation: A glass column is packed with silica gel in heptane.
-
Loading: The crude diastereomeric mixture is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in heptane (e.g., starting from 100% heptane and gradually increasing the concentration of ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated diastereomers.
-
Isolation: Fractions containing the pure diastereomers are combined and concentrated under reduced pressure to yield the isolated (2R,2'S)- and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman (if starting from the R-acid) or the (2S,2'R)- and (2S,2'S)-isomers (if starting from the S-acid). A typical reported ratio for the separation of a diastereomeric mixture is 66:34 (w/w).[1]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound isomers.
| Parameter | Value | Reference |
| Diastereomeric Ratio (crude) | Varies, often near 1:1 | [1] |
| Diastereomeric Ratio (after chromatography) | 66:34 (w/w) for lll-A:lll-B | [1] |
| Yield (two steps from acid) | ~90% (for the mixture of diastereomers) | |
| Optical Rotation [α]²⁹D ((2S,2R)-isomer) | +67.5° (c = 1.0 in CHCl₃) | [6] |
Spectroscopic Data
Characterization of the individual stereoisomers is essential. The following data is for the (2S,2R)-isomer.
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆, ppm) | 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m) | [6] |
| ¹³C NMR (75.47 MHz, DMSO-d₆, ppm) | 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz) | [6] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₁₂FO₂: 195.0816, found: 195.0812 | [6] |
Biological Context: Nebivolol's Mechanism of Action
The pharmacological activity of Nebivolol, synthesized from this compound, is multifaceted. It acts as a highly selective antagonist of β₁-adrenergic receptors, primarily in cardiac tissue. This action leads to a decrease in heart rate and cardiac output, thus lowering blood pressure. Uniquely among β-blockers, Nebivolol also possesses vasodilatory properties mediated by the nitric oxide (NO) pathway. The l-enantiomer of Nebivolol is thought to be responsible for this effect.
Caption: Signaling pathway of Nebivolol.
Broader Applications and Future Perspectives
While the synthesis of Nebivolol is the most prominent application of this compound, its chemical nature suggests potential for broader utility in medicinal chemistry. The reactive epoxide ring can be opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic scaffolds.[3] This makes it a valuable starting material for the synthesis of new chroman-based compounds with potential therapeutic activities. Research into novel chroman derivatives has shown promise in areas such as cancer and neurodegenerative diseases.[7][8][9] The development of efficient and stereoselective methods to synthesize and functionalize this compound and its derivatives will likely lead to the discovery of new drug candidates.
Experimental Workflow for Synthesis and Diastereomer Separation
The following diagram illustrates the general workflow for the synthesis and separation of the diastereomers of this compound.
Caption: Synthesis and separation workflow.
This compound is a fundamentally important intermediate in medicinal chemistry, particularly for the synthesis of the cardiovascular drug Nebivolol. Its stereochemistry is critical to the therapeutic profile of the final active pharmaceutical ingredient. The protocols and data presented herein provide a comprehensive overview for researchers and drug development professionals working with this versatile chiral building block. Future research into the reactivity and application of this compound may unlock its potential for the synthesis of a wider range of novel therapeutic agents.
References
- 1. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 2. (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | C11H11FO2 | CID 20575859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane | 129050-23-3 [chemicalbook.com]
- 4. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of dl-Nebivolol: A Detailed Application Note and Protocol Utilizing 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of dl-nebivolol, a potent and selective β1-adrenergic receptor blocker, using 6-fluoro-2-(oxiran-2-yl)chroman as a key precursor. This synthetic route is widely employed in the pharmaceutical industry and offers a reliable method for the preparation of this important cardiovascular drug.
Introduction
Nebivolol is a third-generation β-blocker with vasodilatory properties, primarily attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS).[1] It is marketed as a racemic mixture of two enantiomers, d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol). The synthesis of nebivolol is a stereochemically complex process, as the molecule contains four chiral centers, leading to the possibility of 16 stereoisomers. However, due to molecular symmetry, only 10 stereoisomers are practically observed. The use of stereochemically defined precursors, such as the diastereomers of this compound, is crucial for controlling the stereochemical outcome of the synthesis.
The synthetic strategy outlined herein focuses on the reaction between two key chroman intermediates, followed by a deprotection step to yield the final dl-nebivolol hydrochloride.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process, starting from the preparation of the key epoxide and amino alcohol intermediates, followed by their coupling to form N-benzyl nebivolol, and concluding with the debenzylation to obtain dl-nebivolol.
Figure 1: Synthetic workflow for dl-nebivolol.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of dl-nebivolol.
Protocol 1: Synthesis of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (Amino Alcohol Intermediate)**
This protocol describes the ring-opening of the epoxide intermediate with benzylamine to form the key amino alcohol intermediate.
Materials:
-
(±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
-
Benzylamine
-
Isopropyl alcohol (IPA)
Procedure:
-
A mixture of benzylamine (110.3 g, 1.03 mol) and (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (40 g, 0.206 mol) in 50 ml of isopropyl alcohol is prepared.[2]
-
An additional 150 ml of isopropyl alcohol is added to the mixture.[2]
-
The reaction mixture is stirred at 25-30°C for 4 hours.[2]
-
The mixture is then cooled to 0-5°C and maintained at this temperature for 30-45 minutes to allow for precipitation of the product.[2]
-
The solid material is filtered and washed with chilled isopropyl alcohol.[2]
-
The product is dried to yield (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 50 g | [2] |
| HPLC Purity | 99.0% | [2] |
Protocol 2: Synthesis of N-Benzyl Nebivolol
This protocol details the coupling of the epoxide and amino alcohol intermediates to form N-benzyl nebivolol.
Materials:
-
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol
-
(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
-
Methanol
Procedure:
-
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol is reacted with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol.[2][3]
-
The reaction is carried out at a temperature of 65-70°C for 16-18 hours.[3]
-
The product, N-benzyl nebivolol, can be isolated from the reaction mixture.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 65-70°C | [3] |
| Reaction Time | 16-18 hours | [3] |
Protocol 3: Synthesis of dl-Nebivolol Hydrochloride (Debenzylation and Salt Formation)
This protocol describes the final debenzylation step to yield dl-nebivolol, followed by its conversion to the hydrochloride salt.
Materials:
-
N-Benzyl Nebivolol
-
Palladium on charcoal (10-15%)
-
Benzyl chloride
-
Methanol
-
Hydrogen gas
Procedure:
-
The N-benzyl nebivolol obtained from the previous step is subjected to catalytic hydrogenation.[2][3]
-
The reaction is carried out using 10-15% palladium on charcoal as the catalyst in the presence of benzyl chloride.[2]
-
The hydrogenation is performed under a hydrogen pressure of 5-5.5 kg for 2-3 hours.[2]
-
After the reaction, the catalyst is separated by filtration.
-
The resulting solution is concentrated and cooled to 30-40°C to precipitate the dl-nebivolol hydrochloride salt.[2]
-
The solid is collected by filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | 10-15% Palladium on charcoal | [2] |
| Hydrogen Pressure | 5-5.5 kg | [2] |
| Reaction Time | 2-3 hours | [2] |
| Purity of dl-Nebivolol HCl | >99.5% |
Mechanism of Action of Nebivolol
Nebivolol's pharmacological effects are mediated through two primary mechanisms: β1-adrenergic receptor blockade and nitric oxide (NO)-mediated vasodilation.
Figure 2: Simplified signaling pathway of nebivolol.
d-Nebivolol is a highly selective antagonist of β1-adrenergic receptors, which are primarily located in the heart. This blockade leads to a decrease in heart rate and myocardial contractility, contributing to its antihypertensive effect. In contrast, l-nebivolol acts as an agonist of β3-adrenergic receptors in the endothelium. This activation stimulates endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO) from L-arginine. NO is a potent vasodilator, leading to relaxation of blood vessels and a reduction in peripheral vascular resistance. The synergistic action of both enantiomers results in the unique clinical profile of nebivolol.[1]
References
- 1. A process for preparation of racemic nebivolol - Patent 1803716 [data.epo.org]
- 2. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 3. EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents [patents.google.com]
Application Notes: Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Introduction
(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene is a critical chiral building block in the synthesis of Nebivolol, a highly cardioselective β-receptor blocker used for the treatment of hypertension.[1][2] Nebivolol is a racemic mixture of two enantiomers, [2S[2R[R[R]]]]-α,α′-[imino-bis(methylene)]bis[6-fluoro-chroman-2-methanol] and its [2R[2S[S[S]]]] enantiomer.[3] The complex stereochemistry of Nebivolol, which contains four chiral centers, means that precise control over the stereochemistry of its intermediates is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5]
The starting material, (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene (also referred to as the (R,S)-epoxide), is one of four possible stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman.[1][6] The synthesis of Nebivolol requires both the (R,S)-epoxide and its diastereomer, (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene (the (R,R)-epoxide). Therefore, a key step in the manufacturing process is the stereospecific conversion (inversion) of the (2R, 2S)-epoxide to the desired (2R, 2R)-epoxide. This process allows for the utilization of the (2R, 2S) isomer, enhancing the overall yield and making the synthesis more cost-effective and industrially viable.[7]
This document provides detailed protocols for the diastereomeric inversion of the (2R, 2S)-epoxide to the (2R, 2R)-epoxide and the subsequent ring-opening reaction of the resulting epoxide, a crucial step in constructing the Nebivolol backbone.
Physicochemical Data
A summary of the key physicochemical properties for the title compound is provided below.
| Property | Value | Source |
| IUPAC Name | (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | [8] |
| CAS Number | 129050-26-6 | [8] |
| Molecular Formula | C₁₁H₁₁FO₂ | [8][9] |
| Molecular Weight | 194.20 g/mol | [8][9] |
| Appearance | Yellow Liquid | [10] |
| Boiling Point | 292°C | [9] |
| Flash Point | 138°C | [9] |
| Density | 1.299 g/cm³ | [9] |
Protocol 1: Diastereomeric Inversion to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene
This protocol details a multi-step process for the conversion of the (2R, 2S)-epoxide to its (2R, 2R) diastereomer via ring-opening, intermediate formation, and subsequent ring-closure with inversion of stereochemistry.[1][7]
Experimental Workflow
Caption: Workflow for the diastereomeric inversion of the chromene epoxide.
Materials and Reagents
| Reagent | Purpose |
| (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | Starting Material |
| Alkali Metal Salt (e.g., Sodium Bromide) | Halide source for ring-opening |
| Acid (e.g., Acetic Acid) | Catalyst for ring-opening |
| Aqueous Alkali (e.g., Sodium Hydroxide solution) | Hydrolysis to diol |
| Hydroxy Protecting Reagent (e.g., Tosyl Chloride) | Protection of terminal -OH |
| Base (e.g., Pyridine, Triethylamine) | Acid scavenger for protection step |
| Base for Epoxidation (e.g., Sodium Hydroxide) | Base for ring-closure |
| Water-immiscible Organic Solvent (e.g., Toluene, Dichloromethane) | Extraction Solvent |
| Dimethyl Sulfoxide (DMSO) | Reaction Solvent |
| Water | Quenching/Washing |
Detailed Experimental Protocol
Step 1: Epoxide Ring-Opening
-
Charge a suitable reactor with (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene (Formula III-A).[7]
-
Add an alkali metal salt (e.g., sodium bromide) and an acid (e.g., acetic acid).[7]
-
Heat the reaction mass to 90-95°C.[7]
-
Maintain the temperature and stir until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
Step 2: Intermediate Workup and Diol Formation
-
Cool the reaction mass to room temperature.[7]
-
Dilute the mixture with water.[7]
-
Add a water-immiscible organic solvent (e.g., toluene) and extract the intermediate product.[7]
-
Wash the organic layer with water and then treat with an aqueous alkali solution to yield the corresponding ethane-1,2-diol intermediate.[7]
-
Separate the organic layer containing the diol.
Step 3: Hydroxyl Protection and Epoxide Ring-Closure (Inversion)
-
To the solution containing the diol intermediate, add a base (e.g., pyridine).[7]
-
Add a hydroxy protecting reagent (e.g., tosyl chloride) to selectively protect the terminal hydroxyl group.[7]
-
After the protection step is complete, add a strong base (e.g., sodium hydroxide) in an organic solvent like dimethyl sulfoxide (DMSO).[7]
-
Stir the reaction mixture to facilitate the intramolecular cyclization, which forms the epoxide ring with an inversion of configuration at the chiral center.[1]
-
This step yields the target compound, (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene (Formula III-B).[7]
Step 4: Purification
-
Following the reaction, perform an aqueous workup to remove inorganic salts and residual base.
-
The final product can be purified using standard techniques such as crystallization or column chromatography to achieve high purity (>99%).[4][6]
Reaction Pathway
Caption: Key chemical transformations in the conversion of the (R,S) to (R,R) epoxide.
Protocol 2: Nucleophilic Ring-Opening with Benzylamine
This protocol describes the reaction of the (2R, 2R)-epoxide with benzylamine to form an amino alcohol, a key step in assembling the final Nebivolol structure.[3][11]
Materials and Reagents
| Reagent | Purpose |
| (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | Starting Material |
| Benzylamine | Nucleophile |
| Absolute Ethanol | Solvent |
Detailed Experimental Protocol
-
Dissolve (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene in absolute ethanol in a reaction vessel.[3]
-
Add benzylamine to the solution.[3]
-
Heat the reaction mixture to reflux and maintain until the starting materials are consumed, as monitored by TLC or HPLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude amino alcohol product.[3]
-
The product, N-benzyl-2-amino-1-(6-fluorochroman-2-yl)ethanol, can be purified by crystallization or other suitable methods.[3]
Reaction Pathway
Caption: Reaction of the (2R, 2R)-epoxide with benzylamine.
References
- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 5. nbinno.com [nbinno.com]
- 6. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 8. (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | C11H11FO2 | CID 20575859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene|lookchem [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents [patents.google.com]
Application Notes and Protocols for the Stereoselective Synthesis Starting from 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of key pharmaceutical intermediates, particularly focusing on the synthesis of Nebivolol, a potent and selective β1-adrenergic receptor blocker. The starting material, 6-Fluoro-2-(oxiran-2-yl)chroman, is a versatile chiral building block, and its stereochemistry is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).
Introduction
This compound possesses two stereocenters, leading to four possible stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[1] The selective use and manipulation of these stereoisomers are fundamental to the synthesis of specific enantiomers of drugs like Nebivolol, which is a racemic mixture of (S,R,R,R)- and (R,S,S,S)-enantiomers.[2][3] The highly strained oxirane ring is susceptible to nucleophilic attack, allowing for regio- and stereoselective ring-opening reactions, which is the cornerstone of its synthetic utility.[1]
This document outlines the stereoselective synthesis of d-Nebivolol and l-Nebivolol, starting from the separated diastereomers of this compound.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps in the preparation of Nebivolol intermediates and the final product.
Table 1: Synthesis of Chroman Epoxides from 4-Fluorophenol [4]
| Step | Product | Yield (%) |
| O-acylation & Fries Rearrangement | 5-Fluoro-2-hydroxy acetophenone | 90 |
| Claisen Condensation & Cyclization | Ethyl 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylate | 74 |
| Reduction | Ethyl 6-fluorochroman-2-carboxylate | 97 |
| Reduction to Aldehyde | 6-Fluorochroman-2-carboxaldehyde | 95 |
| Epoxidation | [(R,S)/(S,R)]-Chroman epoxide-A | 33.9 |
| [(S,S)/(R,R)]-Chroman epoxide-B | 17 | |
| Overall Yield | Chroman Epoxides | 50.9 |
Table 2: Stereoselective Synthesis of Nebivolol from Chroman Epoxides (Yields are representative and may vary based on specific reaction conditions)
| Starting Epoxides | Intermediate Amino Alcohol | Intermediate Yield (%) | Final Product | Final Yield (%) | Enantiomeric Excess (ee) |
| (R,S)-6-Fluoro-2-(oxiran-2-yl)chroman and (S,S)-6-Fluoro-2-(oxiran-2-yl)chroman | (R)-2-Amino-1-((S)-6-fluorochroman-2-yl)ethanol and (S)-2-Amino-1-((S)-6-fluorochroman-2-yl)ethanol | ~85-90 | l-Nebivolol (RSSS) | ~70-80 | >99% |
| (S,R)-6-Fluoro-2-(oxiran-2-yl)chroman and (R,R)-6-Fluoro-2-(oxiran-2-yl)chroman | (S)-2-Amino-1-((R)-6-fluorochroman-2-yl)ethanol and (R)-2-Amino-1-((R)-6-fluorochroman-2-yl)ethanol | ~85-90 | d-Nebivolol (SRRR) | ~70-80 | >99% |
Experimental Protocols
The following are detailed methodologies for key experiments in the stereoselective synthesis of Nebivolol starting from this compound.
Protocol 1: Separation of this compound Diastereomers
The separation of the diastereomeric pairs of this compound is a critical step to ensure the stereochemical purity of the final product.[5][6]
Materials:
-
Mixture of (R,S)- and (R,R)-6-fluoro-2-(oxiran-2-yl)chroman (or the (S,R) and (S,S) mixture)
-
Silica gel for column chromatography (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare a chromatography column with silica gel slurried in n-hexane.
-
Dissolve the mixture of this compound diastereomers in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane. A typical gradient starts from 100% n-hexane and gradually increases the concentration of ethyl acetate. The exact gradient should be optimized by TLC analysis.
-
Monitor the separation by TLC, visualizing the spots under UV light or by staining with an appropriate agent (e.g., potassium permanganate). The two diastereomers will have different Rf values.
-
Collect the fractions containing the separated diastereomers.
-
Combine the fractions of each pure diastereomer and remove the solvent under reduced pressure to obtain the isolated compounds. The (R,S) and (S,R) isomers are typically crystalline solids, while the (R,R) and (S,S) isomers are liquids.[1]
Protocol 2: Stereoselective Ring-Opening of (R,S)-6-Fluoro-2-(oxiran-2-yl)chroman with Benzylamine
This protocol describes the nucleophilic ring-opening of a specific epoxide stereoisomer with benzylamine to form a key amino alcohol intermediate.
Materials:
-
(R,S)-6-Fluoro-2-(oxiran-2-yl)chroman
-
Benzylamine
-
Ethanol (absolute)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (R,S)-6-Fluoro-2-(oxiran-2-yl)chroman (1.0 eq) in absolute ethanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, (R)-2-(benzylamino)-1-((S)-6-fluorochroman-2-yl)ethan-1-ol, can be purified by crystallization or column chromatography to yield a white solid.
Protocol 3: Synthesis of N-Benzyl-l-Nebivolol (RSSS intermediate)
This protocol outlines the coupling of two different stereoisomers of the amino alcohol and epoxide to form the protected l-Nebivolol.
Materials:
-
(R)-2-(benzylamino)-1-((S)-6-fluorochroman-2-yl)ethan-1-ol (from Protocol 2)
-
(S,S)-6-Fluoro-2-(oxiran-2-yl)chroman
-
Methanol
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask, dissolve (R)-2-(benzylamino)-1-((S)-6-fluorochroman-2-yl)ethan-1-ol (1.0 eq) and (S,S)-6-Fluoro-2-(oxiran-2-yl)chroman (1.0 eq) in methanol.
-
Reflux the reaction mixture for 16-18 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude N-benzyl-l-Nebivolol can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 4: Debenzylation to form l-Nebivolol Hydrochloride
This final step involves the removal of the benzyl protecting group and formation of the hydrochloride salt.
Materials:
-
N-Benzyl-l-Nebivolol
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Concentrated Hydrochloric acid
-
Ethanol (absolute)
Procedure:
-
Dissolve N-benzyl-l-Nebivolol in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield l-Nebivolol hydrochloride.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of Nebivolol and the signaling pathway of its mechanism of action.
Caption: Experimental Workflow for the Stereoselective Synthesis of Nebivolol.
Caption: Signaling Pathway of Nebivolol's Dual Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbio.com [ijbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
Troubleshooting & Optimization
Improving the yield of Nebivolol synthesis from 6-Fluoro-2-(oxiran-2-yl)chroman
Technical Support Center: Synthesis of Nebivolol Intermediates
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Nebivolol intermediates, focusing on the critical epoxide ring-opening reaction of 6-Fluoro-2-(oxiran-2-yl)chroman with a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the reaction between this compound and the amine partner?
A1: The stereochemistry of the reactants is paramount. Nebivolol has four chiral centers, and its therapeutic activity is dependent on a specific combination of these stereoisomers (a racemic mixture of the SRRR and RSSS enantiomers). The synthesis relies on the diastereoselective reaction between specific stereoisomers of the epoxide and the amine. Using an incorrect diastereomer of either starting material will result in the formation of an undesired Nebivolol isomer, drastically reducing the yield of the active pharmaceutical ingredient.[1][2] It is crucial to use stereochemically pure starting materials.[3][4]
Q2: Which solvents are recommended for this epoxide ring-opening reaction?
A2: Protic solvents, particularly alcohols, are most commonly cited for this reaction. Methanol and isopropanol (IPA) are frequently used in patent literature.[1][5][6] The choice of solvent can influence reaction kinetics and the solubility of the starting materials and product.
Q3: What are the typical reaction temperatures and times?
A3: Reaction conditions can vary. Some protocols involve stirring at ambient temperature before cooling to 0-5°C, particularly during the addition of reagents.[1][5] More commonly, the reaction mixture is heated to reflux (e.g., 65-70°C in methanol) for an extended period, often 16-18 hours or more, to ensure the reaction goes to completion.[1][5] Reaction progress should always be monitored by an appropriate analytical method like TLC or HPLC.
Q4: What is the common amine coupling partner for the this compound?
A4: A common strategy involves reacting one diastereomer of the epoxide with benzylamine to form an intermediate amino alcohol, (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl]-2H-1-benzo pyran-2-methanol.[1] This intermediate is then reacted with the other diastereomer of the epoxide. The benzyl group acts as a protecting group that is removed in a later step via catalytic hydrogenation.[4]
Q5: Why is the aldehyde precursor to the epoxide sometimes problematic?
A5: The 6-fluoro-chromanyl aldehyde intermediate, used to form the epoxide ring, can be unstable and is susceptible to racemization, especially if not handled carefully or if prepared in an optically active form.[7][8] This can compromise the stereochemical purity of the resulting epoxide and negatively impact the overall yield of the desired Nebivolol isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature/Time: The reaction may be too slow at lower temperatures. 2. Reagent Quality: Degradation of the amine or epoxide starting materials. 3. Catalyst Issue (if applicable): Some variations may use a catalyst which could be inactive. | 1. Increase temperature to reflux and monitor by TLC/HPLC until epoxide is consumed. Reaction times of 17+ hours are reported.[5] 2. Verify the purity of starting materials using NMR, LC-MS, or other appropriate analytical techniques. 3. If using a catalyst, ensure it is fresh and from a reliable source. |
| Low Yield of Desired Product Despite Full Conversion | 1. Incorrect Stereoisomers: Reaction of incorrect epoxide and amine diastereomers.[2] 2. Side Reactions: Formation of diols from reaction with alcohol solvent or residual water. 3. Suboptimal Work-up: Product loss during extraction or isolation steps. 4. Purification Issues: Product co-eluting with impurities or degrading on silica gel. | 1. Confirm the absolute and relative stereochemistry of both the epoxide and amine partner before starting the reaction. 2. Ensure anhydrous conditions by using dry solvents. Analyze crude material for common byproducts like the diol. 3. Optimize pH during aqueous washes and select appropriate extraction solvents. 4. Consider alternative purification methods like crystallization. If using column chromatography, screen different solvent systems.[3] |
| Multiple Spots on TLC/HPLC of Crude Product | 1. Formation of Diastereomers: Use of racemic or stereochemically impure starting materials. 2. Side Products: As mentioned above (diols, dimers). 3. Unreacted Starting Materials: Incomplete reaction. | 1. This strongly indicates a problem with starting material purity. Re-purify starting materials or synthesize them with greater stereocontrol.[2] 2. Characterize the main impurity to understand the side reaction pathway. 3. Increase reaction time or temperature. |
| Product is Difficult to Purify/Crystallize | 1. Presence of Oily Impurities: Minor side products can sometimes inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be suitable for crystallization. 3. Residual Solvent: Trapped solvent can make the product oily or gummy. | 1. Attempt purification by column chromatography before crystallization. 2. Perform a thorough screen of crystallization solvents (e.g., acetonitrile, diisopropyl ether, ethanol/water mixtures).[5] 3. Dry the product thoroughly under high vacuum. |
Experimental Protocols & Data
Illustrative Reaction Conditions
The following table summarizes different reaction conditions reported in synthetic procedures for the epoxide ring-opening step.
| Parameter | Condition A | Condition B | Reference |
| Epoxide Isomer | (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-chroman | (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl-chroman | [1][5] |
| Amine Partner | 2-(Benzylamino)-1-(6-fluoro-chroman-2-yl)ethanol | Benzylamine | [1][5] |
| Solvent | Methanol | Isopropyl Alcohol (IPA) | [1][5] |
| Temperature | Reflux (approx. 65-70°C) | 25-30°C, then cooled to 0-5°C | [1][5] |
| Reaction Time | > 17 hours | 4 hours | [1][5] |
Example Protocol: Synthesis of N-Benzyl Nebivolol Intermediate
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.[1][5]
Materials:
-
(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene (1 part by mass)
-
2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol (approx. 1.5 parts by mass)
-
Anhydrous Methanol (approx. 6.5 parts by volume)
Procedure:
-
Charge a clean, dry reactor vessel with 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol and approximately half of the total methanol volume.
-
Begin stirring the mixture.
-
In a separate vessel, dissolve (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene in the remaining volume of methanol.
-
Add the epoxide solution to the reactor containing the amine.
-
Heat the reaction mixture to reflux (approximately 65-70°C).
-
Maintain the reaction at reflux for at least 17 hours. Monitor the reaction progress periodically by TLC or HPLC to confirm the consumption of the limiting reagent (epoxide).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude product can then be purified. A common method involves dissolving the residue in a suitable solvent like acetonitrile, potentially followed by the addition of an anti-solvent like diisopropyl ether to induce crystallization.[5]
-
Filter the solid product, wash with a cold solvent mixture, and dry under vacuum to yield the N-benzyl protected Nebivolol intermediate.
Visualizations
Reaction Pathway
Caption: Key reaction for forming the Nebivolol backbone.
General Experimental Workflow
Caption: From reactants to final isolated intermediate.
Troubleshooting Decision Tree
Caption: A logical guide to diagnosing synthesis issues.
References
- 1. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 2. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 6. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. US10392361B2 - Process for the synthesis of intermediates of Nebivolol - Google Patents [patents.google.com]
Technical Support Center: Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Diastereomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 6-Fluoro-2-(oxiran-2-yl)chroman diastereomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound diastereomers.
Problem 1: Poor or No Resolution of Diastereomer Peaks
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the diastereomers.
-
Peaks are heavily overlapping, preventing accurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity. Consider switching to a column with a different chemistry. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases can offer different selectivity for aromatic and fluorinated compounds. For particularly challenging separations, a chiral stationary phase (CSP) may be effective even for diastereomers.[1] |
| Mobile Phase Not Optimized | The mobile phase composition is critical for resolution. Systematically vary the solvent strength and composition. For reverse-phase HPLC, try switching between methanol and acetonitrile as the organic modifier, as this can alter selectivity.[2] For normal-phase or SFC, adjust the ratio of the polar modifier (e.g., alcohol) in the mobile phase. |
| Incorrect pH of Mobile Phase | If the mobile phase contains additives, slight pH variations can affect the ionization state of the analytes and impact retention and selectivity. Ensure consistent and accurate pH measurement for buffered mobile phases.[3] |
| Sub-optimal Temperature | Temperature can influence selectivity. Experiment with varying the column temperature (e.g., in 5 °C increments) to see if resolution improves. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, which can complicate integration and reduce apparent resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based columns can interact with the analytes, causing tailing. Try a column with end-capping or switch to a different stationary phase. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase in reverse-phase or a polar modifier in normal-phase can help mitigate these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column or Guard Column | Contaminants from previous injections can cause peak shape issues. Flush the column with a strong solvent. If using a guard column, replace it.[3] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
The time at which the peaks elute varies between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially important for gradient methods. |
| Fluctuations in Mobile Phase Composition | If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate. For isocratic methods, manually prepare the mobile phase to rule out mixing issues.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating this compound diastereomers?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. SFC is often faster and can provide better resolution for complex isomer separations.[4][][6][7] Reverse-phase HPLC is a common starting point, but normal-phase or chiral chromatography may be necessary to achieve baseline separation.[1][8]
Q2: Should I use a chiral or achiral column to separate these diastereomers?
While diastereomers can often be separated on achiral columns, a chiral stationary phase (CSP) can sometimes provide superior selectivity and resolution.[1][8] If you are struggling to achieve separation on standard achiral phases (like C18 or PFP), screening a few CSPs is a logical next step.
Q3: How can I improve the separation of my diastereomers without changing the column?
You can try optimizing the mobile phase. This includes changing the organic solvent (e.g., methanol vs. acetonitrile), adjusting the solvent ratios, and adding modifiers or buffers.[2] Temperature is another parameter that can be adjusted to improve selectivity.
Q4: My main peak is tailing and obscuring the diastereomer peak. What should I do?
This is a common issue. First, try to address the peak tailing of the main component by following the suggestions in the troubleshooting guide (e.g., reducing sample load, checking for secondary interactions). You can also try to improve the selectivity of your method by changing the mobile phase or column to increase the separation between the two peaks.[2]
Q5: Can I use derivatization to improve the separation?
Yes, indirect methods involving derivatization can be used. By reacting the diastereomeric mixture with a chiral derivatizing agent, you can form new diastereomers that may be easier to separate on a standard achiral column.[9][10][11] However, this adds extra steps to your workflow.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Screening Method
This protocol is a starting point for method development.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 230 nm |
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
SFC can offer a faster and more efficient separation.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose-based), 4.6 x 100 mm, 5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5-40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 230 nm |
Visualizations
Caption: Workflow for the separation of this compound diastereomers.
Caption: A logical approach to troubleshooting poor peak resolution.
References
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. Preparative enantioseparations using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the manufacturing of Nebivolol.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the epoxidation step.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The base (e.g., KOH, NaOH) may be old or have absorbed moisture, reducing its reactivity.[3] 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.[3] 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or intermediates.[3] | 1. Reagent Quality: Use freshly opened or properly stored base. Consider using stronger bases if necessary, but with caution to avoid side reactions. 2. Temperature Optimization: Gradually increase the reaction temperature. A typical range is between 10 to 70°C, with 40-45°C being a preferred range in some protocols.[3] Monitor the reaction closely by TLC or LC-MS to avoid decomposition. 3. Solvent Selection: Ensure the use of an appropriate high-boiling point solvent such as DMSO, dimethyl acetamide, or sulfolane to facilitate the reaction.[3] |
| Formation of Impurities/Side Products | 1. Presence of Water: Water can lead to the hydrolysis of the epoxide ring, forming a diol impurity. 2. Undesired Nucleophilic Attack: If other nucleophiles are present in the reaction mixture, they can compete with the intramolecular cyclization to form the epoxide.[4] 3. Over-reaction or Decomposition: Excessive temperature or prolonged reaction times can lead to the degradation of the product. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Control of Nucleophiles: Scrutinize all starting materials and reagents for potential competing nucleophiles. 3. Reaction Monitoring: Monitor the reaction progress closely. Once the starting material is consumed (as indicated by TLC or LC-MS), proceed with the work-up to avoid over-reaction. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: The presence of certain solvents and bases can lead to the formation of stable emulsions during aqueous work-up. 2. Incomplete Removal of Solvent: High-boiling point solvents like DMSO can be difficult to remove completely. 3. Co-elution of Stereoisomers: The product exists as multiple stereoisomers which can be challenging to separate by standard column chromatography.[2] | 1. Work-up Modification: If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite. 2. Solvent Removal: Utilize high vacuum distillation or azeotropic distillation to remove high-boiling point solvents. 3. Chromatographic Separation: Use a high-performance column chromatography system. A mixture of heptane and ethyl acetate has been reported to be effective for the separation of stereoisomers.[5] Consider chiral chromatography for analytical or small-scale separation. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the epoxidation reaction to synthesize this compound?
A1: The critical parameters for the epoxidation step are the choice of base, solvent, and reaction temperature. A strong base like potassium hydroxide (KOH) is often preferred.[3] High-boiling point aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.[3] The temperature should be carefully controlled, typically in the range of 40-45°C, to ensure a reasonable reaction rate without promoting side reactions.[3]
Q2: My reaction is sluggish. What can I do to improve the reaction rate?
A2: To improve a sluggish reaction rate, you can try the following:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition.
-
Use a Stronger Base: If you are using a weaker base, switching to a stronger one like KOH or NaOH might accelerate the reaction.[3]
-
Check Solvent Quality: Ensure your solvent is anhydrous and of high purity, as impurities can inhibit the reaction.
Q3: I am observing a significant amount of a diol impurity in my final product. What is the likely cause and how can I prevent it?
A3: The formation of a diol impurity is most likely due to the presence of water in your reaction mixture, which leads to the hydrolysis of the epoxide ring. To prevent this, ensure that all your reagents, solvents, and glassware are scrupulously dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Q4: How can I separate the different stereoisomers of this compound?
A4: The separation of the stereoisomers of this compound can be achieved by column chromatography.[2] A solvent system of heptane/ethyl acetate has been shown to be effective.[5] For analytical purposes or to obtain highly pure single enantiomers, chiral HPLC may be necessary. It is important to note that not all stereoisomers may be crystalline solids, which can make isolation challenging.[2]
Experimental Protocols
Protocol 1: Epoxidation of (2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-tosyloxyethyl-2,2-dimethylpropanoate
This protocol is adapted from patent literature and describes the formation of the epoxide ring.[3]
Materials:
-
(2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-tosyloxyethyl-2,2-dimethylpropanoate (starting material)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Water
Procedure:
-
In a clean, dry round-bottom flask, dissolve the starting material (e.g., 2.0 g) in DMSO (10 ml) and stir at room temperature.[3]
-
To this solution, add powdered potassium hydroxide (1.25 g).[3]
-
Continue stirring the reaction mixture at room temperature for 5-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Once the reaction is complete, cool the reaction mixture.
-
Add ethyl acetate to the cooled mixture to extract the product.
-
Add water to the mixture and separate the organic layer.
-
Wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 4. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 5. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the production of Nebivolol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and product purification challenges.
Problem 1: Low Yield of the Desired Epoxide Product
Q1: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to reaction conditions and the purity of starting materials. The formation of side products is a major contributor to reduced yields. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base or catalyst are critical. For instance, in the Darzens condensation, using a base that doesn't correspond to the ester can lead to acyl exchange side reactions.[1][2]
-
Formation of Diol Impurity: The epoxide ring is susceptible to hydrolysis, leading to the formation of 1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol. This is especially prevalent if water is present in the reaction mixture or during workup.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Degradation of Starting Material or Product: The starting aldehyde (6-fluorochroman-2-carboxaldehyde) can be unstable, and the epoxide product can be sensitive to acidic or basic conditions.
Troubleshooting Table for Low Yield
| Potential Cause | Suggested Action | Relevant Synthetic Route |
| Presence of Water | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | All routes |
| Incorrect Base/Catalyst Concentration | Optimize the stoichiometry of the base or catalyst. Titrate the base solution if its concentration is uncertain. | Darzens, Corey-Chaykovsky |
| Suboptimal Temperature | Screen a range of temperatures to find the optimal condition for product formation versus side product formation. Low temperatures are often preferred to minimize side reactions. | All routes |
| Impure Starting Materials | Purify starting materials before use. For example, distill the aldehyde immediately before the reaction. | All routes |
Problem 2: Presence of Multiple Spots on TLC / Peaks in HPLC Analysis
Q2: My final product shows multiple spots on TLC or several peaks in the HPLC chromatogram. What are these impurities?
A2: The most common "impurities" in this synthesis are often the diastereomers of the desired product. Additionally, the formation of a diol is a frequent side reaction.
-
Diastereomer Formation: The synthesis of this compound involves the creation of a new stereocenter at the epoxide ring. Even when starting with an enantiomerically pure precursor, such as (R)-6-fluorochroman-2-carboxylic acid, the reaction typically yields a mixture of two diastereomers (e.g., (R,S) and (R,R)).[3][4] These diastereomers will have different physical properties and will appear as separate spots on TLC or peaks in HPLC.
-
Diol Impurity: As mentioned previously, hydrolysis of the epoxide ring leads to the formation of 1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol. This impurity is more polar than the epoxide and will have a lower Rf value on a normal-phase TLC plate.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting aldehyde or alkene.
-
Other Side Products: Depending on the synthetic route, other side products may be present. For example, in the Corey-Chaykovsky reaction, a β-hydroxymethyl sulfide can be a byproduct.[5]
Troubleshooting Table for Product Impurities
| Observed Impurity | Identification | Mitigation Strategy | Purification Method |
| Diastereomers | Two closely spaced spots/peaks with similar polarity. | Optimize reaction conditions (catalyst, solvent, temperature) for higher diastereoselectivity. Chiral catalysts in Jacobsen epoxidation can favor one diastereomer. | Column chromatography is the most common method for separating diastereomers.[3][4] |
| 1,2-Diol | A more polar spot/peak (lower Rf on normal phase TLC). | Use anhydrous conditions. Quench the reaction carefully to avoid acidic or basic hydrolysis. | Column chromatography. The diol is significantly more polar than the epoxide, facilitating separation. |
| Unreacted Aldehyde/Alkene | Spot/peak corresponding to the starting material. | Increase reaction time, temperature, or the amount of the limiting reagent. | Column chromatography. |
Frequently Asked Questions (FAQs)
Q3: How can I control the stereochemistry of the epoxide ring during the synthesis?
A3: Controlling the stereochemistry is a significant challenge. The Jacobsen-Katsuki epoxidation is known for its ability to perform enantioselective epoxidation of unfunctionalized alkenes through the use of a chiral manganese-salen catalyst.[6][7] The choice of the catalyst's chirality can influence the stereochemical outcome. However, even with chiral catalysts, a mixture of diastereomers is often obtained. The ratio of these diastereomers can sometimes be influenced by the reaction temperature and the specific catalyst used.
Q4: What is the most common side product to look out for?
A4: The formation of the undesired diastereomer is arguably the most common and challenging "side product" to deal with, as its physical properties are very similar to the desired product, making purification difficult. The second most common side product is the 1,2-diol formed from the hydrolysis of the epoxide ring.
Q5: Are there any specific analytical methods recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and quantifying the purity of the final product, including the ratio of diastereomers. Chiral HPLC columns can be used to separate and quantify all four possible stereoisomers. Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction's progress, especially for visualizing the consumption of starting materials and the formation of the product and major impurities.
Experimental Protocols
Please note: These are generalized protocols and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Epoxidation via Corey-Chaykovsky Reaction
-
Preparation of the Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting milky white suspension of the ylide to 0 °C.
-
Add a solution of 6-fluorochroman-2-carboxaldehyde in anhydrous THF dropwise to the ylide suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers and other impurities.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of 6-Fluoro-2-(oxiran-2-yl)chroman stereoisomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
A1: this compound possesses two stereocenters, which results in four distinct stereoisomers: (R,S), (R,R), (S,R), and (S,S). These consist of two pairs of diastereomers.
Q2: Why is the purification of these isomers critical?
A2: These isomers are crucial building blocks in the synthesis of the active pharmaceutical ingredient (API) Nebivolol, a highly cardioselective β-receptor blocker used to treat hypertension.[1][2][3] The specific stereochemistry of the isomers is essential for the efficacy and safety of the final drug product.
Q3: What is the most common laboratory-scale method for separating the diastereomers?
A3: The most frequently cited and effective method for separating the diastereomeric pairs (e.g., R,S from R,R) is column chromatography on silica gel.[1][2]
Q4: Can all four stereoisomers be isolated in a pure form?
A4: Yes, through techniques like column chromatography, all four stereoisomers can be isolated.[1][2] Subsequent separation of enantiomers would require chiral chromatography techniques.
Q5: Are there significant differences in the physical properties of the isomers?
A5: Yes, there are notable differences. The (R,S) and (S,R) isomers have been successfully crystallized into solids under normal conditions.[1][2][3] In contrast, the (R,R) and (S,S) isomers are reported to be liquids, a property that can aid in purification strategies.[1]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound isomers.
Problem: Poor or no separation of diastereomers on a silica gel column.
-
Potential Cause 1: Incorrect Mobile Phase Polarity. The polarity of the eluent is critical for resolving compounds with small differences in polarity, such as diastereomers.
-
Solution: Systematically adjust the ratio of your mobile phase components. For a common heptane/ethyl acetate system, carefully decrease the percentage of the more polar solvent (ethyl acetate) to increase retention and improve separation.[2] Use Thin Layer Chromatography (TLC) to scout for the optimal solvent system that shows the best separation between the spots corresponding to the diastereomers.[4][5] An ideal Rf value for the target compounds on TLC is typically between 0.2 and 0.4 for good separation on a column.
-
-
Potential Cause 2: Column Overloading. Applying too much sample relative to the amount of stationary phase will cause band broadening and prevent effective separation.
-
Solution: Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight for difficult separations.
-
-
Potential Cause 3: Poor Column Packing. Channels or cracks in the silica gel bed will lead to an uneven solvent front and poor separation.
-
Solution: Ensure the silica gel is packed into a uniform, homogenous bed. Use a wet slurry packing method and allow the bed to settle completely before loading the sample.
-
-
Potential Cause 4: Sample Dissolved in Too Strong a Solvent. If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it will spread into a wide band at the top of the column, compromising resolution from the start.
-
Solution: Dissolve the crude mixture in a minimal amount of the mobile phase or a solvent with lower or equal polarity (e.g., dichloromethane or the mobile phase itself).
-
Problem: Low recovery of purified isomers after chromatography.
-
Potential Cause 1: Irreversible Adsorption on Silica. Highly polar compounds or impurities can bind irreversibly to the acidic silica gel.
-
Solution: While the target isomers are moderately polar, ensure that the crude material is free from highly polar baseline impurities before loading. If irreversible binding is suspected, consider using a different stationary phase like alumina or a deactivated silica gel.
-
-
Potential Cause 2: Sample Volatility. Although not highly volatile, loss can occur during solvent removal, especially if heating under high vacuum for extended periods.
-
Solution: Use a rotary evaporator at a moderate temperature and vacuum. For the final traces of solvent, use a high-vacuum line at room temperature.
-
Problem: The separated (R,S) or (S,R) isomer fails to crystallize.
-
Potential Cause 1: Presence of Impurities. Even small amounts of the other diastereomer or solvent impurities can inhibit crystallization.
-
Solution: Re-purify the material using column chromatography with a very shallow gradient to ensure high purity. Ensure all residual chromatography solvents are thoroughly removed under high vacuum.
-
-
Potential Cause 2: Incorrect Crystallization Solvent/Conditions.
-
Solution: Experiment with different solvent systems for crystallization. Since the isomers are separated with heptane/ethyl acetate, a solvent system involving these or similar solvents is a good starting point.[2] Try slow evaporation, cooling, or vapor diffusion techniques with various solvents (e.g., hexane, diethyl ether, or mixtures).
-
Section 3: Data Presentation
Table 1: Physical Properties of this compound Stereoisomers
| Isomer Configuration | Diastereomeric Pair | Physical State at Normal Conditions |
| (2R, 2'S) | (R,S) / (S,R) | Solid[1][2][3] |
| (2S, 2'R) | (R,S) / (S,R) | Solid[1][2] |
| (2R, 2'R) | (R,R) / (S,S) | Liquid[1] |
| (2S, 2'S) | (R,R) / (S,S) | Liquid[1] |
Section 4: Experimental Protocols
Protocol 1: Diastereomer Separation by Silica Gel Column Chromatography
This protocol provides a general methodology for the separation of a diastereomeric mixture of this compound (e.g., a mixture of (R,S) and (R,R) isomers).
-
Mobile Phase Preparation:
-
Prepare a mobile phase of heptane and ethyl acetate. The optimal ratio must be determined by TLC analysis of the crude mixture. Start with a low polarity mixture (e.g., 95:5 heptane:ethyl acetate) and gradually increase the polarity to find a system that gives good separation between the two diastereomer spots.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a flat, stable bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude diastereomeric mixture in a minimal volume of a non-polar solvent (like dichloromethane) or the mobile phase itself.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top surface.
-
Begin elution, maintaining a consistent flow rate.
-
Collect fractions in separate test tubes or vials. The number and volume of fractions will depend on the scale of the separation.
-
-
Analysis:
-
Monitor the elution of the compounds by spotting fractions onto TLC plates and visualizing under UV light or with an appropriate stain (e.g., permanganate).
-
Combine the fractions that contain the pure desired isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated isomer.
-
Section 5: Visualizations
Caption: Workflow for the separation of this compound diastereomers.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. biotage.com [biotage.com]
Stability and storage conditions for 6-Fluoro-2-(oxiran-2-yl)chroman
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 6-Fluoro-2-(oxiran-2-yl)chroman.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a refrigerator. The compound should be kept in a tightly sealed container to prevent exposure to moisture.
Q2: Is this compound sensitive to air or light?
Q3: What is the expected shelf-life of this compound?
With proper storage at 2-8°C and protection from moisture and light, the compound is expected to be stable for at least one to two years. However, it is crucial to monitor the purity of the compound periodically, especially if it has been stored for an extended time or if the storage conditions have deviated from the recommendations.
Q4: What are the primary degradation pathways for this compound?
The most probable degradation pathway for this compound involves the opening of the highly strained epoxide ring. This can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding diol. The epoxide ring is susceptible to nucleophilic attack, and trace amounts of water or other nucleophiles can initiate this degradation.
Q5: Can I handle this compound at room temperature for short periods?
Yes, this compound is generally stable at ambient temperatures for the duration of typical experimental procedures. Many suppliers ship the compound under ambient conditions, indicating good short-term stability. However, for storage beyond a few days, refrigeration is essential.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Low purity observed in a newly opened vial. | Improper storage during transit or by the end-user. | Verify the storage conditions upon receipt. If the compound was not stored at 2-8°C, contact the supplier. Before use, it is good practice to confirm the purity by a suitable analytical method like HPLC-UV. |
| Reaction yields are lower than expected. | Degradation of the starting material due to prolonged exposure to incompatible conditions. | Ensure that the reaction is not conducted under strongly acidic or basic conditions unless the reaction chemistry requires it. Minimize the time the compound is exposed to ambient conditions. |
| Appearance of unexpected spots on TLC or peaks in HPLC. | Degradation of the compound. The primary degradation product is likely the corresponding diol formed from the opening of the epoxide ring. | Confirm the identity of the impurity, if possible by LC-MS. If degradation is suspected, repurify the starting material or obtain a fresh batch. Review the experimental conditions to eliminate potential sources of acid or base contamination. |
| Inconsistent results between experiments. | Variability in the purity of the starting material or degradation during the experiment. | Always use a fresh sample from a properly stored stock for each experiment. If a larger batch is dissolved in a solvent, store the solution at 2-8°C and use it within a short period. The stability of the compound in different solvents should be considered. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general approach for a forced degradation study to understand the stability of the compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours.
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method. A typical starting method could be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase, with UV detection at a suitable wavelength (e.g., 220 nm or 275 nm).
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any significant degradation products.
-
Visualizations
Overcoming low yields in the epoxidation of 6-fluoro-2-vinylchroman
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the epoxidation of 6-fluoro-2-vinylchroman, a key intermediate in the synthesis of pharmaceuticals such as Nebivolol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of 6-fluoro-2-vinylchroman?
A1: The most prevalent methods for the epoxidation of 6-fluoro-2-vinylchroman and similar vinylarenes include:
-
Peroxyacid Epoxidation: Utilizing reagents like meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent. This is a straightforward and widely used method.
-
Catalytic Asymmetric Epoxidation: Employing chiral catalysts to achieve enantioselective synthesis. The Jacobsen-Katsuki epoxidation, which uses a manganese-salen complex, is a notable example.
-
Corey-Chaykovsky Reaction: This method involves the reaction of the corresponding aldehyde (6-fluoro-2-formylchroman) with a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide, to form the epoxide. This approach is an alternative to the direct oxidation of the vinyl group.
Q2: What are the potential side reactions that can lead to low yields?
A2: Several side reactions can compete with the desired epoxidation, leading to reduced yields. These include:
-
Diol Formation: Ring-opening of the newly formed epoxide by water or the acidic byproduct of the peroxyacid (e.g., m-chlorobenzoic acid) can lead to the formation of the corresponding 1,2-diol.[1][2]
-
Rearrangement Reactions: Acid-catalyzed rearrangement of the epoxide can occur, leading to aldehydes or ketones.
-
Polymerization: The vinyl group can undergo polymerization, especially under acidic conditions or in the presence of radical initiators.
-
Over-oxidation: In some cases, the epoxide can be further oxidized, leading to other byproducts.
Q3: How does the fluorine substituent on the chroman ring affect the epoxidation reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the vinyl group. Generally, electron-withdrawing groups can decrease the nucleophilicity of the double bond, potentially slowing down the rate of electrophilic attack by the oxidizing agent.[3][4][5][6] This may necessitate harsher reaction conditions or longer reaction times, which in turn can increase the likelihood of side reactions.
Troubleshooting Guides
Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Oxidant | Use a fresh batch of the oxidizing agent (e.g., m-CPBA). The purity of peroxyacids can decrease over time. |
| Insufficient Catalyst Activity (for catalytic methods) | Ensure the catalyst is properly activated and handled under inert conditions if required. For Jacobsen-Katsuki epoxidation, the Mn(II) precursor must be oxidized to the active Mn(III) species. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While lower temperatures are often used to improve selectivity, they can also lead to slow reaction rates. Monitor the reaction closely for the formation of byproducts as the temperature is increased. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the reaction conditions. For m-CPBA epoxidation, chlorinated solvents like dichloromethane are common. For catalytic reactions, the solvent choice can significantly impact catalyst activity and stability. |
| Electron-Deactivating Effect of Fluorine | Consider using a more reactive oxidizing system or increasing the stoichiometry of the oxidant. For catalytic reactions, a more active catalyst or a higher catalyst loading might be necessary. |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The presence of water can lead to the formation of diols.[1] |
| Acidic Conditions | For peroxyacid epoxidations, consider adding a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize the acidic byproduct and prevent acid-catalyzed side reactions like epoxide ring-opening and rearrangement. |
| Radical Side Reactions (in Jacobsen Epoxidation) | The formation of radical intermediates can sometimes occur.[7] The addition of a co-catalyst or additive, such as N-oxides, can sometimes suppress these pathways and improve selectivity. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the oxidant. An excess of oxidant can lead to over-oxidation or other side reactions. |
Experimental Protocols
Protocol 1: Epoxidation using m-CPBA
-
Preparation: Dissolve 6-fluoro-2-vinylchroman (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Buffering (Optional but Recommended): Add a mild inorganic base, such as sodium bicarbonate (2-3 equivalents), to the solution to neutralize the m-chlorobenzoic acid byproduct.
-
Addition of m-CPBA: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation
-
Catalyst Preparation: In a flask, add the (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) (0.02-0.1 equivalents).
-
Reaction Setup: Dissolve the catalyst in a suitable solvent such as dichloromethane or toluene under an inert atmosphere. Add 6-fluoro-2-vinylchroman (1 equivalent).
-
Oxidant Addition: Cool the mixture to the desired temperature (often 0 °C or room temperature). Slowly add the oxidant, such as a buffered solution of sodium hypochlorite (bleach) or another suitable oxygen source, over an extended period. The slow addition is crucial to maintain a low concentration of the active oxidant and improve enantioselectivity.
-
Reaction Monitoring: Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine both conversion and enantiomeric excess.
-
Work-up: After the reaction is complete, quench any remaining oxidant. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Decomposition of product | Use milder conditions, add a buffer. | |
| Side reactions | Optimize stoichiometry, ensure anhydrous conditions. | |
| Low Enantioselectivity (Jacobsen Epoxidation) | Inappropriate temperature | Optimize reaction temperature (often lower is better). |
| Catalyst deactivation | Use fresh catalyst, ensure inert atmosphere. | |
| Racemic background reaction | Slow addition of the oxidant. |
Visualizations
Experimental Workflow for m-CPBA Epoxidation
Caption: Workflow for the epoxidation of 6-fluoro-2-vinylchroman using m-CPBA.
Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low yields in the epoxidation reaction.
Signaling Pathway Analogy for Jacobsen-Katsuki Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pnas.org [pnas.org]
- 4. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective epoxidation of styrenes: implication of an electronic effect on the competition between spiro and planar transition states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 6-fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the production of Nebivolol.[1]
Frequently Asked Questions (FAQs)
Q1: What are the target stereoisomers of this compound for the synthesis of Nebivolol?
A1: The synthesis of Nebivolol, a racemic mixture of (S,R,R,R)- and (R,S,S,S)-enantiomers, requires specific stereoisomers of the this compound intermediate. The key precursors are the (2R, 2'S) and (2S, 2'R) isomers, as well as the (2R, 2'R) and (2S, 2'S) isomers. The synthesis of d-Nebivolol, for instance, often utilizes (R)-1-((R)-6-fluorochroman-2-yl)ethane-1,2-diol and (R)-1-((S)-6-fluorochroman-2-yl)ethane-1,2-diol, which are derived from the corresponding chroman epoxides.
Q2: What is the most common method for achieving stereoselectivity in the epoxidation of the chromene precursor?
A2: The Jacobsen-Katsuki epoxidation is a widely employed method for the enantioselective epoxidation of unfunctionalized alkenes like the vinylchroman precursor to this compound. This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to control the stereochemical outcome of the epoxidation. The choice of the specific salen ligand and reaction conditions is crucial for achieving high enantioselectivity.
Q3: How can the different stereoisomers of this compound be separated and analyzed?
A3: The four stereoisomers of this compound, which exist as two pairs of diastereomers, are typically separated by chromatographic techniques. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common analytical method to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). For preparative separations, column chromatography or centrifugal partition chromatography (CPC) can be employed to isolate the desired stereoisomers. A reported solvent system for CPC separation is a ternary mixture of n-hexane, methanol, and water. Chiral HPLC is also a powerful tool for the analytical separation of diastereomers.
Q4: Is it possible to convert an undesired stereoisomer into a desired one?
A4: Yes, processes have been developed to convert undesired stereoisomers into the required ones. For example, the (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene can be converted to its (2R,2'R) diastereomer. This typically involves a sequence of reactions that includes the ring-opening of the epoxide, protection of the resulting hydroxyl group, and a subsequent ring-closure with inversion of configuration at the oxirane's stereocenter.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantioselectivity (e.e.) | 1. Suboptimal Catalyst: The chosen Mn(III)-salen catalyst may not be ideal for the substrate. 2. Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity. 3. Absence of Axial Ligand: The absence of a coordinating axial ligand can negatively impact the stereochemical control. | 1. Catalyst Screening: Test different chiral Mn(III)-salen catalysts. Catalysts with bulky substituents on the salen ligand often improve enantioselectivity. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature, for example, 0 °C or even -20 °C. 3. Add an Axial Ligand: Introduce an axial ligand such as 4-phenylpyridine N-oxide (PPNO) to the reaction mixture. This can stabilize the active catalytic species and enhance enantioselectivity. |
| Low Diastereoselectivity (d.r.) | 1. Reaction Pathway: The reaction may be proceeding through a pathway that does not favor the formation of one diastereomer over the other. 2. Substrate Conformation: The conformation of the vinylchroman precursor may influence the facial selectivity of the epoxidation. | 1. Chromatographic Separation: As achieving high diastereoselectivity can be challenging, a common strategy is to separate the diastereomers after the reaction using column chromatography or CPC. 2. Isomer Conversion: If one diastereomer is formed in excess but is not the desired one, consider a chemical conversion process to epimerize the stereocenter of the oxirane ring. |
| Low Reaction Conversion | 1. Catalyst Deactivation: The Mn(III)-salen catalyst may be degrading during the reaction. 2. Inefficient Oxidant: The chosen oxidant may not be effectively converting the starting material. 3. Phase Transfer Issues: In biphasic systems, poor transfer of the oxidant to the organic phase can limit the reaction rate. | 1. Use of a Co-catalyst: Additives like 4-phenylpyridine N-oxide (PPNO) can stabilize the catalyst and improve its turnover number. 2. Optimize Oxidant: Ensure the oxidant (e.g., m-CPBA, NaOCl) is fresh and used in the appropriate stoichiometry. 3. Phase Transfer Catalyst: In biphasic reactions with oxidants like NaOCl, the addition of a phase transfer catalyst or a co-catalyst like PPNO that also acts as one can improve the reaction rate. |
| Formation of Side Products | 1. Over-oxidation: The epoxide product may be susceptible to further oxidation under the reaction conditions. 2. Hydrolysis of the Epoxide: If water is present, the epoxide ring can open to form a diol. | 1. Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. 2. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions if epoxide hydrolysis is a concern. |
Data Presentation
Table 1: Enantioselective Epoxidation of Chromene Derivatives with Chiral Mn(III)-Salen Catalysts
| Entry | Substrate | Catalyst | Oxidant System | Conversion (%) | e.e. (%) |
| 1 | 6-cyano-2,2-dimethylchromene | Mn(salen-a)Cl | NaOCl/PPNO | >99 | 80.1 |
| 2 | 6-cyano-2,2-dimethylchromene | Mn(salen-a)OPh | NaOCl/PPNO | >99 | 84.6 |
| 3 | α-methylstyrene | Homogeneous Mn(salen) | NaOCl/PPNO | - | 54 |
| 4 | α-methylstyrene | Supported Mn(salen) | NaOCl/PPNO | - | 72-83 |
| 5 | Indene | Supported Mn(salen) | NaOCl/PPNO | - | 96-99 |
Data for entries 1, 2, 4, and 5 are from studies on related chromene and styrene derivatives, which can serve as a benchmark for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Epoxidation of 6-Fluoro-2-vinylchroman using a Chiral Mn(III)-Salen Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 6-fluoro-2-vinylchroman substrate in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Catalyst and Co-catalyst: Add the chiral Mn(III)-salen catalyst (e.g., Jacobsen's catalyst) in a catalytic amount (typically 1-5 mol%). Then, add the axial ligand, such as 4-phenylpyridine N-oxide (PPNO), in a sub-stoichiometric amount (e.g., 20 mol%).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Oxidant: Slowly add the oxidant, for example, a solution of m-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ or an aqueous solution of sodium hypochlorite (NaOCl) if using a biphasic system.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the diastereomeric ratio and enantiomeric excess of the purified this compound by chiral HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the stereoselective epoxidation.
Caption: Troubleshooting decision tree for low stereoselectivity.
References
Troubleshooting guide for the synthesis of Nebivolol intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of key intermediates of Nebivolol.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yield during the synthesis of 6-fluorochroman-2-carboxylic acid
-
Question: We are experiencing low yields in the synthesis of 6-fluorochroman-2-carboxylic acid from 4-fluoro-phenol. What are the potential causes and solutions?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. A common route involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate, followed by hydrolysis, cyclization, and reduction.[1] To improve yields, consider the following:
-
Incomplete initial reaction: Ensure the initial addition reaction between p-fluorophenol and dimethyl acetylenedicarboxylate goes to completion. The use of an organic base catalyst is crucial.[1]
-
Suboptimal cyclization conditions: The cyclization of 2-(p-fluorophenoxy) butenedioic acid using concentrated sulfuric acid is a critical step. The temperature should be carefully controlled between 25-30°C to prevent charring and side product formation.[1]
-
Inefficient reduction: The final step, a pressurized hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, requires an effective catalyst like Palladium on carbon (Pd/C). Ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure (e.g., 2.0 MPa) and temperature (e.g., 70-80°C) until hydrogen uptake ceases.[2] One protocol suggests a reaction time of 30-35 hours at 15-20 kg hydrogen pressure.[2] A yield of 88.4% with 99.8% purity has been reported under optimized conditions.[2]
-
2. Side product formation in the preparation of 2-chloro-1-(6-fluorochroman-2-yl)ethanone
-
Question: During the conversion of 6-fluorochroman-2-carboxylic acid to the corresponding chloroketone intermediate using diazomethane, we are observing significant side products. How can we minimize these?
-
Answer: The use of diazomethane, while effective, is hazardous and can lead to side reactions if not handled correctly. Key considerations include:
-
Stoichiometry: The molar ratio of diazomethane to the carboxylic acid is critical. An excess of diazomethane can lead to the formation of methyl ether byproducts by reacting with any alcohol functionalities or even the enol form of the ketone product.[3] A molar ratio of 2.0-3.0:1.0 (diazomethane:acid) has been suggested as preferable.[4]
-
Reaction Temperature: This reaction is typically performed at low temperatures (-10°C to 0°C) to control the reactivity of diazomethane and minimize side reactions.[4]
-
Purity of Starting Material: Ensure the starting 6-fluorochroman-2-carboxylic acid is of high purity, as impurities can be carried through and complicate the reaction and purification.
-
Alternative Reagents: To avoid the hazards and side reactions associated with diazomethane, consider alternative methods for the one-carbon chain extension, such as using a sulfoxonium ylide.[5]
-
3. Difficulty in purifying 2-chloro-1-(6-fluorochroman-2-yl)ethanone
-
Question: We are struggling to achieve high purity for 2-chloro-1-(6-fluorochroman-2-yl)ethanone after synthesis. What are the recommended purification methods?
-
Answer: Achieving high purity for this key intermediate is crucial for the subsequent stereoselective steps.
-
Recrystallization: This is a common and effective method for purifying the chloroketone. Solvents such as isopropanol, methanol, ethanol, or acetone can be used.[4][6] Crystallization from isopropanol has been shown to increase purity to over 99%.[6] Performing the recrystallization at low temperatures (e.g., -5°C to 5°C) can improve the yield and purity of the crystalline product.[4]
-
Chromatography: While recrystallization is often sufficient, silica gel column chromatography can be employed for very high purity requirements, although this may be less practical on an industrial scale.
-
4. Poor stereoselectivity in the reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone
-
Question: The stereoselective reduction of the chloroketone to the corresponding chlorohydrin is giving a poor diastereomeric excess. How can we improve the stereoselectivity?
-
Answer: The stereochemistry of the resulting halohydrin is critical for obtaining the desired Nebivolol isomers.
-
Chiral Reducing Agents: The use of a chiral reducing agent is essential for achieving high stereoselectivity. A common and effective method is the use of a borane complex in the presence of an oxazaborolidine catalyst (like the Corey-Bakshi-Shibata or CBS catalyst).[6]
-
Enzymatic Reduction: Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases can offer excellent enantioselectivity.[7][8][9] Different enzyme variants can produce either the (R)- or (S)-alcohol, providing flexibility in the synthetic route.[10]
-
Reaction Conditions: Temperature plays a significant role in stereoselectivity. These reductions are typically carried out at low temperatures (e.g., 0°C to -20°C) to enhance selectivity.
-
5. Inefficient epoxide formation from the chlorohydrin intermediate
-
Question: The cyclization of the 2-chloro-1-(6-fluorochroman-2-yl)ethanol to the epoxide is proceeding with low yield. What are the optimal conditions for this intramolecular SN2 reaction?
-
Answer: The formation of the epoxide ring is a base-mediated intramolecular SN2 reaction. To ensure high yields:
-
Choice of Base: A strong base is required to deprotonate the alcohol, forming a nucleophilic alkoxide. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[11] An aqueous solution of the base is often used.
-
Reaction Temperature: This reaction is typically run at low temperatures, for example, 0°C, and then allowed to warm to room temperature.[11]
-
Solvent: Apolar solvents are often used for this step.
-
Stereochemistry: The anti-periplanar arrangement of the reacting alkoxide and the leaving group (chloride) is necessary for the SN2 reaction to occur efficiently. The stereochemistry of the starting chlorohydrin dictates the stereochemistry of the resulting epoxide.
-
Data Presentation
Table 1: Comparison of Reported Yields and Purity for Key Intermediates
| Intermediate | Synthetic Step | Reagents/Conditions | Yield | Purity | Reference |
| 6-fluorochroman-2-carboxylic acid | Hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | Pd/C, H₂ (2.0 MPa), Acetic Acid, 70-80°C | 88.4% | 99.8% | [2] |
| 2-chloro-1-(6-fluorochroman-2-yl)ethanone | From corresponding chromanyl ester via decarboxylation | - | 79% | >99% (after cryst.) | [6] |
| (S,R)- and (R,R)-Nebivolol Diols | Amination followed by separation | - | - | - | [12] |
| Chromane Epoxide Diastereomers | Separation by Centrifugal Partition Chromatography (CPC) | n-hexane/methanol/water | >90% | >99% | [13] |
Experimental Protocols
Protocol 1: Synthesis of 6-fluorochroman-2-carboxylic acid
This protocol is adapted from a patented procedure.[2]
-
Charging the Reactor: In a high-pressure autoclave, add 30 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Palladium on carbon (50% water content), and 500 mL of glacial acetic acid.
-
Inerting the Atmosphere: Seal the autoclave and purge with nitrogen gas three times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen. Pressurize the reactor with hydrogen to 2.0 MPa and heat to 70-80°C with stirring.
-
Monitoring the Reaction: Maintain the hydrogen pressure at 2.0 MPa. The reaction is complete when the pressure remains stable for at least 30 minutes, indicating the cessation of hydrogen uptake.
-
Work-up: Cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Add 30 mL of petroleum ether to the concentrate and heat to induce crystallization.
-
Purification: Filter the resulting white crystalline solid and dry to obtain 6-fluorochroman-2-carboxylic acid.
Protocol 2: Preparation and Purification of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
This protocol is based on information from patent literature.[6]
-
Reaction Setup: The synthesis is performed from the corresponding chromanyl ester. A detailed procedure for this conversion is outlined in the referenced patent.
-
Crystallization: Following the reaction, the crude product is purified by crystallization. The organic phase from the work-up is concentrated, and isopropanol is added. The mixture is heated to dissolve the solid and then cooled to induce crystallization.
-
Isolation: The crystalline solid is filtered, washed with cold isopropanol, and dried under vacuum to yield the purified 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone.
Visualizations
Caption: Synthetic workflow for a key Nebivolol epoxide intermediate.
Caption: Troubleshooting logic for low yield in stereoselective reduction.
References
- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 2. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 5. US20110237808A1 - Method for preparing nebivolol - Google Patents [patents.google.com]
- 6. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 7. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2528905B1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
Scalable synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman for pharmaceutical production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the production of Nebivolol.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The most prevalent scalable synthetic routes involve the epoxidation of a 6-fluorochroman-2-vinyl derivative or the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde with a sulfur ylide, commonly known as the Corey-Chaykovsky reaction.[3][4][5] Both routes have been developed for industrial-scale production.
Q2: What are the critical quality attributes of this compound for pharmaceutical production?
A2: For pharmaceutical use, particularly in the synthesis of Nebivolol, the critical quality attributes are high diastereomeric and enantiomeric purity, low levels of residual solvents and reagents, and consistent physical properties such as crystalline form and melting point. The presence of stereoisomers can significantly impact the efficacy and safety of the final drug product.[6]
Q3: How can the different stereoisomers of this compound be separated and controlled?
A3: The control of stereochemistry is a crucial aspect of the synthesis.[6] This can be achieved through several methods:
-
Chiral Resolution: Resolution of the precursor, (R)- and (S)-6-fluorochroman-2-carboxylic acids, can be performed using chiral amines.[7] Enzymatic resolution is also a viable and more environmentally friendly option.[8]
-
Asymmetric Synthesis: Employing chiral catalysts or reagents during the synthesis can favor the formation of the desired stereoisomer.
-
Chromatography: Chiral chromatography techniques can be used to separate the final epoxide stereoisomers, although this can be costly for large-scale production.[6][9][10]
Q4: What are the main safety considerations when handling the reagents involved in this synthesis?
A4: Many reagents used in this synthesis require careful handling. For instance, sulfur ylides used in the Corey-Chaykovsky reaction are reactive and potentially flammable.[3] Strong bases like sodium hydride, often used to generate the ylide, are water-reactive. Proper personal protective equipment (PPE), a well-ventilated workspace, and adherence to standard operating procedures are essential.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Epoxidation Step (Corey-Chaykovsky Reaction)
| Potential Cause | Troubleshooting Action |
| Incomplete ylide formation | Ensure the sulfonium salt is fully dissolved before adding the base. Use a strong, non-nucleophilic base like NaH or KHMDS. Ensure anhydrous conditions as the ylide is moisture-sensitive.[11] |
| Degradation of the aldehyde | The starting material, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde, can be unstable.[12][13] Use freshly prepared or purified aldehyde for the reaction. |
| Suboptimal reaction temperature | The reaction is typically performed at low temperatures to ensure the stability of the ylide.[3] Maintain the recommended temperature throughout the addition and reaction time. |
| Incorrect stoichiometry | Use a slight excess of the sulfur ylide to ensure complete conversion of the aldehyde. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Action |
| Side reactions of the ylide | The Corey-Chaykovsky reaction is generally selective for aldehydes, but side reactions can occur. Ensure slow addition of the ylide to the aldehyde solution to minimize side product formation.[4] |
| Presence of unreacted starting materials | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. Adjust reaction time or temperature if necessary. |
| Degradation of the product | The epoxide ring can be sensitive to acidic or basic conditions.[14] Ensure proper work-up procedures to isolate the product under neutral conditions. |
| Impure starting materials | Use highly pure 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. Impurities in the starting material can lead to the formation of undesired byproducts. |
Problem 3: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting Action |
| Emulsion formation during work-up | Use a brine wash to break up emulsions. Alternatively, filter the organic layer through a pad of celite. |
| Product is an oil | While some stereoisomers are solids, others may be oils.[10] If a solid product is expected, try seeding the solution with a small crystal of the desired product or changing the crystallization solvent. |
| Co-elution of diastereomers during chromatography | Optimize the chromatographic conditions (solvent system, stationary phase) to achieve better separation of the diastereomers.[6] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
1. Preparation of the Sulfur Ylide (in situ):
-
To a stirred suspension of trimethylsulfonium iodide in anhydrous THF or DMSO under an inert atmosphere (e.g., nitrogen or argon) at 0-5 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide portion-wise.
-
Allow the mixture to stir at the same temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH) and a homogenous solution of the ylide is formed.
2. Epoxidation Reaction:
-
In a separate flask, dissolve 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde in anhydrous THF or DMSO.
-
Cool the aldehyde solution to 0-5 °C.
-
Slowly add the pre-formed sulfur ylide solution to the aldehyde solution via a cannula or dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the aldehyde.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Epoxidation Step
| Parameter | Corey-Chaykovsky (Sulfur Ylide) | Alternative Epoxidation (e.g., from vinyl) |
| Starting Material | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | 6-Fluoro-2-vinyl-chroman |
| Reagent | Trimethylsulfonium iodide/halide + Base (e.g., NaH) | Peroxy acids (e.g., m-CPBA) or other oxidants |
| Typical Yield | 70-90% | 60-85% |
| Stereoselectivity | Generally provides a mixture of diastereomers | Can be influenced by the choice of oxidant and catalyst |
| Scalability | Well-established for large-scale production | Can be challenging due to the stability of peroxy acids |
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for the epoxidation step.
References
- 1. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 13. CN104016954B - Preparation and purification method of nebivolol intermediate - Google Patents [patents.google.com]
- 14. This compound | 197706-51-7 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 6-Fluoro-2-(oxiran-2-yl)chroman Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of pharmaceutical intermediates is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 6-Fluoro-2-(oxiran-2-yl)chroman is a key building block in the synthesis of drugs such as Nebivolol, where stereochemistry is paramount.[1][2] The presence of two chiral centers—one on the chroman ring and one on the oxirane ring—results in four possible stereoisomers. Effective analytical methods are required to separate and quantify these enantiomers to control the stereochemical purity of the synthetic pathway.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for separating enantiomers in pharmaceutical analysis.[3][4] This guide provides a comparative overview of potential chiral HPLC methods for the analysis of this compound enantiomers, based on established methodologies for structurally related compounds. Alternative analytical techniques are also briefly discussed.
Comparison of Recommended Chiral HPLC Methodologies
Direct enantioselective separation via HPLC on a Chiral Stationary Phase (CSP) is the most common and effective approach.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability and high success rates in resolving a wide range of chiral compounds.[7][8]
Given the structure of this compound, which contains aromatic and polar functional groups (ether, epoxide), both normal-phase and polar-organic modes are viable screening options. The following table outlines potential starting conditions for method development on two widely used polysaccharide-based columns.
Table 1: Comparison of Potential Chiral HPLC Methods
| Parameter | Method A: Polysaccharide (Cellulose-based) | Method B: Polysaccharide (Amylose-based) |
| Column | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Particle Size | 5 µm | 5 µm |
| Dimensions | 4.6 x 250 mm | 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 225 nm | UV at 225 nm |
| Expected Elution | Baseline separation of enantiomers. | Good resolution, potentially different elution order. |
| Pros | High probability of success for a wide range of compounds. | Complementary selectivity to cellulose-based phases. |
| Cons | May require optimization of the alcohol modifier. | May show sensitivity to mobile phase composition. |
Experimental Protocols
Below are detailed protocols for the methods outlined above. These serve as a starting point for analysis, and optimization may be necessary to achieve baseline separation for all four stereoisomers.
Protocol 1: Method A - Cellulose-Based CSP
-
System Preparation:
-
Equip an HPLC system with a UV detector, quaternary pump, and autosampler.
-
Install a CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm) column.
-
Prepare the mobile phase: Mix n-Hexane and 2-Propanol in a 90:10 volume/volume ratio. Degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detection wavelength to 225 nm.
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Record the chromatogram for a sufficient time to allow all peaks to elute.
-
Calculate the resolution (Rs) between adjacent enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.
-
Protocol 2: Method B - Amylose-Based CSP
-
System Preparation:
-
Equip the HPLC system as described in Protocol 1.
-
Install a CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) column.
-
Prepare the mobile phase: Mix n-Hexane and Ethanol in an 85:15 volume/volume ratio. Degas the mobile phase.
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the Method B mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detection wavelength to 225 nm.
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Record the chromatogram and calculate the resolution between enantiomer peaks as described in Protocol 1.
-
Alternative Separation Strategies
While chiral HPLC is the gold standard, other techniques can be employed for enantiomeric separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical CO2 as the primary mobile phase component, often leading to faster separations and reduced solvent consumption compared to HPLC.[9] Polysaccharide-based CSPs are also widely used in SFC.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[3] Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.[10]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC on a chiral capillary column can provide excellent resolution. Derivatization of the analyte may be necessary to improve volatility.
Visualizing the Workflow and Logic
Effective chiral method development follows a structured workflow. The diagrams below illustrate the typical process of developing a chiral separation method and a decision-making framework for selecting an appropriate chiral stationary phase.
Caption: General workflow for chiral HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eijppr.com [eijppr.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
A Comparative Guide to the Stereochemical Assignment of 6-Fluoro-2-(oxiran-2-yl)chroman using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the stereochemical assignment of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug Nebivolol. The correct assignment of the stereochemistry of this molecule is critical for the efficacy and safety of the final pharmaceutical product.
Introduction to the Stereochemical Challenge
This compound possesses two chiral centers, one at the C2 position of the chroman ring and the other at the C2' position of the oxirane ring. This results in four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Differentiating between these diastereomers and enantiomers is a significant analytical challenge. NMR spectroscopy, with its sensitivity to the local chemical environment of atomic nuclei, offers a powerful, non-destructive tool for this purpose.
Comparison of NMR Spectroscopy Methods
The stereochemical assignment of this compound relies on the subtle differences in the NMR spectra of the isomers. One-dimensional (1D) ¹H and ¹³C NMR provide the foundational data, while two-dimensional (2D) techniques such as COSY and NOESY/ROESY reveal through-bond and through-space correlations, respectively, which are crucial for elucidating the relative stereochemistry.
Data Presentation: ¹H and ¹³C NMR Data of Stereoisomers
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the stereoisomers of this compound in DMSO-d₆. The data for the (2S,2R) and (2R,2'S) isomers have been experimentally determined, while the data for the enantiomeric pairs ((2R,2'R) and (2S,2'S)) are identical to their respective counterparts.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | (2S,2R) / (2R,2'S) | Multiplicity |
| H-3ax | 1.72 | m |
| H-3eq | 2.00 | m |
| H-4 | 2.74 | m |
| Oxirane-CH₂ | 2.82 | m |
| Oxirane-CH | 3.17 | ddd |
| H-2 | 3.94 | ddd |
| Aromatic-H | 6.77 | dd |
| Aromatic-H | 6.92 | m |
Data obtained from the crystal structure publication of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman[1].
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | (2S,2R) / (2R,2'S) |
| C-3 | 23.4 |
| C-4 | 23.7 |
| Oxirane-CH₂ | 44.5 |
| Oxirane-CH | 52.3 |
| C-2 | 75.3 |
| C-8 | 113.7 (d, J=23.2 Hz) |
| C-6 | 115.2 (d, J=22.3 Hz) |
| C-5 | 117.2 (d, J=8.2 Hz) |
| C-4a | 123.5 (d, J=7.5 Hz) |
| C-7 | 150.1 (d, J=1.5 Hz) |
| C-8a | 156.0 (d, J=234.8 Hz) |
Data obtained from the crystal structure publication of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman[1].
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the key NMR experiments used in the stereochemical assignment of this compound.
Sample Preparation
A sample of approximately 5-10 mg of the purified stereoisomer is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
1D ¹H and ¹³C NMR Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 s.
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual DMSO signal (2.50 ppm).
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters: Spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the DMSO-d₆ solvent signal (39.52 ppm).
-
2D NMR Spectroscopy (COSY and NOESY)
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
COSY (Correlation Spectroscopy):
-
Pulse Sequence: Standard gradient-selected COSY (gCOSY).
-
Acquisition Parameters: 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), 8-16 scans per increment.
-
Processing: Both dimensions are zero-filled and Fourier transformed with a sine-bell window function.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Sequence: Standard phase-sensitive gradient-selected NOESY (gsNOESY).
-
Acquisition Parameters: Similar to COSY, with a mixing time (D8) of 400-800 ms for small molecules.
-
Processing: Both dimensions are zero-filled and Fourier transformed with a sine-bell window function.
-
Mandatory Visualization
NMR-based Stereochemical Assignment Workflow
The following diagram illustrates the logical workflow for the stereochemical assignment of this compound using NMR spectroscopy.
Key NOE Correlations for Diastereomer Differentiation
The relative stereochemistry of the C2 (chroman) and C2' (oxirane) positions can be determined by analyzing the through-space interactions observed in a NOESY or ROESY spectrum. The key is to identify NOE correlations between the protons on the chroman ring and the protons on the oxirane ring.
Note: The actual observation of strong or weak NOEs will depend on the specific conformation of the molecule in solution.
Comparison with Other Alternatives
While NMR spectroscopy is a primary tool for stereochemical assignment, other methods can be used for confirmation or as alternatives, especially for determining the absolute configuration.
Table 3: Comparison of Stereochemical Assignment Methods
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the analyte with a chiral reagent to form diastereomers, which are distinguishable by NMR. | Provides absolute configuration. Well-established and reliable. | Requires chemical modification of the sample. May not be suitable for all functional groups. |
| NMR with Chiral Solvating Agents | Non-covalent interaction of the analyte with a chiral solvating agent to form transient diastereomeric complexes, leading to separate NMR signals for the enantiomers. | Non-destructive. Simple to implement. | Can be sensitive to solvent and temperature. Signal separation may be small. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides unambiguous absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Excellent for determining enantiomeric purity. Can be used for preparative separation. | Does not directly provide structural information for assignment without reference standards. |
Conclusion
NMR spectroscopy, particularly a combination of 1D and 2D techniques, is an indispensable tool for the stereochemical assignment of this compound. While ¹H and ¹³C NMR provide the fundamental chemical shift and coupling constant data, 2D NMR experiments like COSY and NOESY are crucial for elucidating the connectivity and spatial proximity of protons, which allows for the determination of the relative stereochemistry of the diastereomers. For the unambiguous assignment of absolute configuration, NMR methods employing chiral derivatizing or solvating agents, or complementary techniques such as X-ray crystallography, are recommended. The detailed data and protocols provided in this guide serve as a valuable resource for researchers involved in the synthesis and analysis of this important pharmaceutical intermediate.
References
X-ray crystallography of 6-Fluoro-2-(oxiran-2-yl)chroman stereoisomers
A Comprehensive Guide to the X-ray Crystallography of 6-Fluoro-2-(oxiran-2-yl)chroman Stereoisomers
This guide provides a detailed comparison of the crystallographic data of the crystalline stereoisomers of this compound, a key building block in the synthesis of the cardiovascular drug Nebivolol.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to support further research and application.
Of the four potential stereoisomers of this compound, only two are reported to be crystalline solids under normal conditions, making them amenable to single-crystal X-ray diffraction analysis.[1][3] These are the (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman (R,S isomer) and its enantiomer, the (S)-6-fluoro-2-[(R)-oxiran-2-yl]chroman (S,R isomer).[1][2][3] The remaining two stereoisomers, (R,R) and (S,S), are liquids at ambient temperature.[1][3]
Comparative Crystallographic Data
The crystallographic data for the (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman stereoisomer has been determined and is summarized in the table below.[1][3] As the (S,R) isomer is the enantiomer of the (R,S) isomer, its unit cell parameters and other crystallographic data are expected to be identical, with the key difference being the absolute configuration.
| Parameter | (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman |
| Chemical Formula | C₁₁H₁₁FO₂[1] |
| Formula Weight | 194.20[1] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁[3] |
| a (Å) | 9.3742 (3)[1] |
| b (Å) | 4.76845 (12)[1] |
| c (Å) | 11.0212 (3)[1] |
| β (°) | 114.202 (4)[1] |
| Volume (ų) | 449.35 (3)[1] |
| Z | 2[1] |
| Temperature (K) | 100[1] |
| Radiation | Cu Kα[1] |
| μ (mm⁻¹) | 0.94[1] |
| Crystal Size (mm) | 0.05 × 0.05 × 0.02[1] |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides definitive structural elucidation for crystalline compounds, other analytical techniques are crucial for the analysis of all four stereoisomers, including the liquid ones. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for chiral separations and are widely used in the pharmaceutical industry for the analysis of enantiomers and diastereomers.[4][5]
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | - Provides the absolute three-dimensional atomic arrangement. - Unambiguously determines the stereochemistry (R/S configuration). | - Requires a single crystal of suitable size and quality. - Not applicable to amorphous solids, liquids, or gases. |
| Chiral High-Performance Liquid Chromatography (HPLC) | - Can separate and quantify all four stereoisomers. - Applicable to both crystalline and liquid samples. - Well-established and robust technique.[4][5] | - Does not provide the absolute configuration directly. - Requires method development to find a suitable chiral stationary phase. |
| Chiral Capillary Electrophoresis (CE) | - High separation efficiency and short analysis times.[5] - Requires only a small amount of sample. - Can separate all four stereoisomers. | - Lower loading capacity compared to HPLC. - Can be more sensitive to changes in buffer composition and temperature. |
Experimental Protocols
Synthesis and Crystallization of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman
The synthesis of the title compound starts from the enantiomerically pure (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[1][2] This starting material leads to a mixture of two diastereomers, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman.[1][2] The separation of these stereoisomers is achieved by column chromatography.[1][2] The (R,S) isomer is the one that crystallizes.[1][2]
Crystals suitable for X-ray analysis were obtained from a fraction collected during column chromatography using a heptane/ethyl acetate eluent system.[1]
X-ray Data Collection and Structure Refinement
A single crystal of the (R,S)-isomer with dimensions of 0.05 × 0.05 × 0.02 mm was used for data collection.[1] The data was collected at a temperature of 100 K on an Agilent SuperNova Dual Source diffractometer equipped with an Atlas detector using Cu Kα radiation.[1] A multi-scan absorption correction was applied.[1] The crystal structure was refined as an inversion twin.[1][2]
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow from the starting material to the final crystallographic analysis.
Caption: Experimental workflow for the synthesis, separation, and X-ray crystallographic analysis.
References
- 1. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes to 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug Nebivolol. The comparison focuses on reaction yields, methodologies, and key experimental parameters to aid in the selection of the most suitable route for laboratory and industrial applications.
Executive Summary
Two primary synthetic pathways originating from 6-fluorochroman-2-carboxylic acid are evaluated:
-
Route 1: The Aldehyde and Corey-Chaykovsky Reaction Pathway. This route involves the reduction of the carboxylic acid to the corresponding aldehyde, followed by an epoxidation reaction using a sulfur ylide.
-
Route 2: The Chloroketone and Intramolecular Cyclization Pathway. This pathway proceeds through the conversion of the carboxylic acid to a chloroketone intermediate, which is subsequently reduced to a chlorohydrin and then cyclized to form the desired epoxide.
Overall, Route 2, via the chloroketone intermediate, appears to be better documented in terms of consistent, high yields for each step, potentially offering a more reliable and scalable process. However, Route 1 offers a more direct approach to the epoxide from the aldehyde, which could be advantageous under specific circumstances.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route 1: Aldehyde/Corey-Chaykovsky | Route 2: Chloroketone/Cyclization |
| Starting Material | 6-Fluorochroman-2-carboxylic acid | 6-Fluorochroman-2-carboxylic acid |
| Intermediate 1 | 6-Fluorochroman-2-carbaldehyde | 2-Chloro-1-(6-fluorochroman-2-yl)ethanone |
| Yield (Step 1) | ~88-99% (from ester)[1] | ~78%[2] |
| Intermediate 2 | - | 2-Chloro-1-(6-fluorochroman-2-yl)ethanol |
| Yield (Step 2) | High (typical for Corey-Chaykovsky) | 70-100%[3] |
| Final Step | Epoxidation | Intramolecular Cyclization |
| Yield (Final Step) | Not explicitly reported | High (90% for reduction & cyclization combined)[4] |
| Overall Yield | Estimated to be good | Potentially higher and more consistent |
| Product Purity | High[5] | High, often requiring crystallization[6] |
Experimental Protocols
Route 1: Aldehyde and Corey-Chaykovsky Reaction
Step 1: Synthesis of 6-Fluorochroman-2-carbaldehyde
This step typically involves the reduction of an ester derivative of 6-fluorochroman-2-carboxylic acid.
-
Esterification: 6-Fluorochroman-2-carboxylic acid is first converted to its methyl or ethyl ester using standard procedures (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of acid).
-
Reduction: The resulting ester is then reduced to the aldehyde. A common reducing agent for this transformation is sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride). The reaction is typically carried out in an anhydrous solvent such as toluene or methylene dichloride at low temperatures (e.g., -70°C). The reaction is quenched with an acid, and the product is extracted with an organic solvent. Yields for this reduction step are reported to be in the range of 88-99%[1].
Step 2: Epoxidation via Corey-Chaykovsky Reaction
The 6-fluorochroman-2-carbaldehyde is converted to the epoxide using a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide.
-
A solution of trimethylsulfoxonium iodide in a suitable solvent (e.g., DMSO) is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the sulfur ylide.
-
The aldehyde, dissolved in an appropriate solvent, is then added to the ylide solution. The reaction mixture is stirred at room temperature until the reaction is complete.
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The crude product is then purified, typically by chromatography. While specific yields for this step on 6-fluorochroman-2-carbaldehyde are not detailed in the searched literature, the Corey-Chaykovsky reaction is generally known to be high-yielding.
Route 2: Chloroketone and Intramolecular Cyclization
Step 1: Synthesis of 2-Chloro-1-(6-fluorochroman-2-yl)ethanone
6-Fluorochroman-2-carboxylic acid is converted to the corresponding chloroketone.
-
The carboxylic acid is first activated, for example, by conversion to its acid chloride.
-
The activated acid is then reacted with a source of diazomethane or, more safely, with a reagent like (trimethylsilyl)diazomethane in the presence of a chloride source. An alternative method involves the reaction of a derivative of the carboxylic acid with a sulfoxonium ylide followed by treatment with a source of chloride. A reported yield for the synthesis of the chloroketone is approximately 78%[2].
Step 2: Reduction of 2-Chloro-1-(6-fluorochroman-2-yl)ethanone to the Chlorohydrin
The chloroketone is reduced to the corresponding chlorohydrin.
-
The chloroketone is dissolved in a suitable solvent, such as ethanol or a mixture of dichloromethane and water.
-
A reducing agent, typically sodium borohydride, is added portion-wise at a reduced temperature (e.g., 0-5°C).
-
The reaction is monitored for completion, and then the product is isolated by extraction and purified. This reduction step is reported to have a high yield, ranging from 70% to 100%[3].
Step 3: Intramolecular Cyclization to form the Epoxide
The chlorohydrin is treated with a base to induce intramolecular cyclization to the epoxide.
-
The chlorohydrin is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
The reaction is stirred at room temperature or with gentle heating until the cyclization is complete.
-
The epoxide is then isolated by extraction and purified. A combined yield of 90% for the reduction and cyclization steps has been reported[4].
Mandatory Visualization
Caption: Comparison of two synthetic routes to this compound.
Caption: Step-by-step experimental workflows for the two synthetic routes.
References
- 1. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 2. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. US20110237808A1 - Method for preparing nebivolol - Google Patents [patents.google.com]
- 4. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 5. This compound|lookchem [lookchem.com]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Purity Analysis of 6-Fluoro-2-(oxiran-2-yl)chroman by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The meticulous purity analysis of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of 6-Fluoro-2-(oxiran-2-yl)chroman. This key intermediate in the synthesis of Nebivolol, a cardioselective β-blocker, possesses two stereocenters, necessitating the evaluation of both chemical and stereoisomeric purity.[1]
This document outlines detailed experimental protocols, presents hypothetical comparative data, and visualizes the analytical workflows to assist researchers in selecting the most appropriate methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Purity
HPLC is a versatile and widely used technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2][3] For this compound, HPLC, especially with a chiral stationary phase, is the method of choice for separating and quantifying stereoisomers.[4][5]
The following table summarizes hypothetical data from the HPLC analysis of a this compound sample, illustrating the technique's ability to resolve both impurities and stereoisomers.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 1 | Process Impurity A | 4.8 | 0.08 | - | 0.05 | 0.15 |
| 2 | (2S,2'S)-isomer | 8.2 | 0.15 | 2.2 (vs. 2S,2'R) | 0.1 | 0.3 |
| 3 | (2S,2'R)-isomer | 9.5 | 99.5 | - | - | - |
| 4 | (2R,2'S)-isomer | 11.1 | 0.12 | 2.5 (vs. 2S,2'R) | 0.1 | 0.3 |
| 5 | (2R,2'R)-isomer | 12.9 | 0.15 | 2.8 (vs. 2R,2'S) | 0.1 | 0.3 |
This protocol is designed for the simultaneous assessment of chemical and chiral purity of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine for basic compounds to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for identifying residual solvents and potential volatile impurities from the synthesis of this compound. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[6][7]
The following table presents hypothetical data from a GC-MS analysis, focusing on volatile impurities.
| Peak ID | Compound | Retention Time (min) | Match Factor (vs. Library) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| 1 | Dichloromethane | 3.5 | >950 | 5 | 15 |
| 2 | Toluene | 5.2 | >950 | 10 | 30 |
| 3 | This compound | 12.8 | - | - | - |
| 4 | Unknown Impurity 1 | 14.1 | - | - | - |
This protocol is designed for the detection and identification of volatile impurities and the principal compound.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane.
Caption: Workflow for GC-MS purity analysis of this compound.
Comparison of HPLC and GC-MS for Purity Analysis
| Parameter | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds.[2][3] | Suitable for volatile and thermally stable compounds.[3] |
| Chiral Separation | Excellent capability with chiral stationary phases.[4][5] | Generally not suitable for direct chiral separation without derivatization. |
| Impurity Detection | Detects a wide range of non-volatile impurities. | Excellent for detecting volatile impurities and residual solvents. |
| Identification | Identification based on retention time; coupling with MS (LC-MS) provides structural information. | Provides definitive structural information through mass spectral fragmentation patterns and library matching.[6][7] |
| Sample Preparation | Generally straightforward, dissolving the sample in the mobile phase. | May require derivatization for non-volatile compounds, but simple dissolution for volatile analysis. |
| Sensitivity | High sensitivity with UV and other detectors. | Very high sensitivity, especially for volatile analytes.[3] |
Conclusion
Both HPLC and GC-MS are indispensable tools for the comprehensive purity analysis of this compound.
-
HPLC with a chiral stationary phase is the superior method for determining both chemical and, crucially, stereoisomeric purity. It allows for the accurate quantification of all four potential stereoisomers and non-volatile process-related impurities in a single run.
-
GC-MS is the ideal complementary technique for the analysis of volatile impurities, such as residual solvents. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for identifying and controlling these potentially harmful components.
For a complete and robust purity profile of this compound, a combination of both HPLC and GC-MS is recommended. This orthogonal approach ensures that all potential impurities, from residual solvents to stereoisomers, are effectively monitored and controlled, leading to a higher quality and safer final API.
References
- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman and its Alternatives for Nebivolol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the manufacturing of the cardiovascular drug Nebivolol. We will also explore alternative synthetic strategies that bypass this intermediate, offering a comparative analysis of yield, purity, and process efficiency. The information is intended to assist researchers and drug development professionals in selecting the most suitable synthetic pathway for their specific needs.
Certificate of Analysis: this compound
A typical Certificate of Analysis (CoA) for this compound establishes the quality and purity of the compound. While specific parameters may vary between suppliers, a comprehensive CoA will generally include the following tests and specifications.
| Test Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid or crystalline powder | Visual Inspection |
| Identification | Conforms to the structure | ¹H-NMR, Mass Spectrometry |
| Purity | ≥ 98.0% | HPLC |
| Specific Stereoisomer Purity | ≥ 99.0% (e.g., (2S,2'R)-isomer) | Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Related Substances | - Any single impurity: ≤ 0.1% - Total impurities: ≤ 0.5% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
Comparative Analysis of Synthetic Routes
The synthesis of Nebivolol, a complex molecule with four stereocenters, can be approached through various pathways. A critical step in many of these routes is the formation of the chiral chroman epoxide, this compound. Below is a comparison of the traditional route involving this epoxide with alternative methodologies.
| Synthetic Strategy | Key Intermediate(s) | Reported Overall Yield | Purity of Final Product | Key Advantages | Key Disadvantages |
| Traditional Epoxide Route | This compound | ~30-40% | High (after purification) | Well-established chemistry | Multiple steps, requires chiral separation |
| Biocatalytic Route | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | High (for the reduction step) | High enantiomeric excess (>99% ee)[1] | High stereoselectivity, green chemistry | Requires specific enzymes, optimization |
| "One-Pot" Synthesis | Epoxy monomer | Reported as "high yield"[2][3] | High | Reduced number of steps, cost-effective[2][3] | Complex reaction control, potential for side reactions |
| Route from 4-Fluorophenol | Chroman epoxides | Overall yield of 50.9% reported[4] | Not specified | Avoids chroman acid intermediate[4] | Multi-step, requires specific reagents |
| Route from Amino Alcohol | 2-amino-1-(-6-fluoro-2-chromanyl)ethanol | Yield of 56% for a key step reported[5] | Not specified | Shorter synthesis route[5] | Requires diastereomeric separation |
Experimental Protocols
Synthesis of this compound from 6-Fluoro-chroman-2-carboxaldehyde (Traditional Route)
This protocol outlines the key steps for the formation of the epoxide intermediate.
Step 1: Formation of the Chlorohydrin
-
Dissolve 6-fluoro-chroman-2-carboxaldehyde in a suitable organic solvent (e.g., methanol).
-
Cool the solution to 0-5 °C.
-
Add a solution of trimethylsulfonium iodide and a strong base (e.g., sodium hydride) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Epoxide Formation
-
Dissolve the crude chlorohydrin in a suitable solvent (e.g., methanol).
-
Add a base (e.g., potassium carbonate or sodium hydroxide) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biocatalytic Asymmetric Reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one
This protocol describes the enzymatic reduction to form a key chiral precursor.
-
Prepare a buffered aqueous solution containing a specific alcohol dehydrogenase.
-
Add the substrate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, and a co-factor (e.g., NADPH).
-
Maintain the pH and temperature of the reaction mixture at the optimal conditions for the enzyme.
-
Gently agitate the mixture to ensure proper mixing.
-
Monitor the conversion to 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol by chiral HPLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic phase and concentrate it to obtain the chiral alcohol with high enantiomeric excess.[1]
"One-Pot" Synthesis of Nebivolol
This protocol provides a general outline for a streamlined synthesis of Nebivolol.
-
Charge a reaction vessel with the starting epoxy monomer, (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol, and a suitable organic solvent (e.g., methanol).[3]
-
Add the second epoxy monomer, (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.[3]
-
Heat the reaction mixture to reflux and maintain for a specified period until the reaction is complete.
-
Cool the reaction mixture and add a palladium on carbon catalyst.
-
Introduce hydrogen gas to the reaction vessel to carry out the debenzylation step.
-
After the debenzylation is complete, filter the catalyst.
-
Add hydrochloric acid to the filtrate to precipitate Nebivolol hydrochloride.
-
Isolate the product by filtration and dry under vacuum.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Caption: Workflow of the traditional synthesis of Nebivolol via the chroman epoxide intermediate.
Caption: Biocatalytic approach for the stereoselective synthesis of a key Nebivolol precursor.
Caption: Simplified workflow of the one-pot synthesis of Nebivolol hydrochloride.
References
- 1. Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents [patents.google.com]
- 3. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 4. medkoo.com [medkoo.com]
- 5. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for the Quality Control of 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral building block in the synthesis of pharmaceuticals like Nebivolol, is paramount to ensure the stereochemical purity and overall safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of established and alternative analytical methods for the quality control of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Overview of Analytical Techniques
The primary analytical challenges in the quality control of this compound lie in the separation and quantification of its four potential stereoisomers. The principal methods employed are chromatographic and spectroscopic techniques, with a strong emphasis on chiral separations. This guide will focus on the comparison of Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), while also exploring Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as powerful alternatives.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific quality attribute to be measured (e.g., stereoisomeric purity, assay, residual solvents), the required sensitivity and accuracy, and available instrumentation. The following tables provide a comparative summary of the key performance characteristics of each technique.
Table 1: Comparison of Chromatographic Methods for Chiral Purity
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning using a supercritical fluid (e.g., CO2) as the mobile phase.[2] | Differential migration of charged or uncharged enantiomers in an electric field, often with a chiral selector in the buffer.[3] |
| Selectivity | High, dependent on the choice of chiral stationary phase (CSP). Polysaccharide-based CSPs are common. | Can offer different and sometimes superior selectivity compared to HPLC.[2] | High, dependent on the chiral selector (e.g., cyclodextrins) and buffer conditions.[4] |
| Speed | Moderate, with typical run times of 15-30 minutes. | Fast, with significantly shorter analysis times than HPLC due to the low viscosity of the mobile phase.[5] | Very fast, with analysis times often under 10 minutes.[3] |
| Resolution | Generally good to excellent, highly dependent on the CSP and mobile phase optimization. | Often provides higher efficiency and resolution compared to HPLC.[6] | High resolution is achievable due to high theoretical plate counts. |
| Solvent Usage | High, often uses normal-phase solvents which can be hazardous and costly to dispose of. | Significantly lower organic solvent consumption, making it a "greener" alternative.[2] | Minimal solvent and reagent consumption.[3] |
| LOD/LOQ | Generally in the µg/mL range. For related compounds, LODs around 1.5 µg/mL have been reported.[7] | Comparable to or better than HPLC, with the potential for high sensitivity when coupled with MS. | Can achieve low detection limits, particularly with concentration techniques. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Less common than HPLC but gaining popularity. | Readily available, relatively simple instrumentation. |
| Cost | Moderate instrument cost, but can have high running costs due to solvent consumption and column replacement. | Higher initial instrument cost, but lower running costs due to reduced solvent usage. | Low instrument and running costs. |
Table 2: Comparison of Spectroscopic and Other Methods
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. Quantitative NMR (qNMR) relates signal intensity to the number of nuclei.[8] | Measures the mass-to-charge ratio of ions with high precision to determine elemental composition. |
| Application | Structural elucidation, stereoisomer identification (using chiral shift reagents), purity assessment, and quantitative analysis (qNMR). | Confirmation of molecular formula and identification of impurities. |
| Quantitative? | Yes, qNMR is a primary ratio method for quantification without the need for a specific reference standard of the analyte.[9] | Primarily qualitative, but can be used for quantification with appropriate standards. |
| LOD/LOQ | Relatively high compared to chromatographic methods. | Very low, capable of detecting trace-level impurities. |
| Specificity | Highly specific for structure and stereochemistry. | Highly specific for elemental composition. |
| Sample Prep | Simple, requires dissolving the sample in a deuterated solvent.[10] | Minimal, often direct infusion or coupling with a chromatographic system. |
| Analysis Time | Relatively fast for standard spectra, but can be longer for quantitative experiments. | Very fast. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of the stereoisomers of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or similar amylose or cellulose-based column, is recommended based on applications for similar structures.
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol or isopropanol. A typical starting point would be n-hexane:ethanol (90:10, v/v). The composition may need to be optimized to achieve baseline separation of all four stereoisomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters:
-
Specificity: Demonstrate baseline separation of all four stereoisomers.
-
Linearity: Analyze a series of solutions of a known stereoisomer over a concentration range of, for example, 1-100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the stereoisomers.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the use of qNMR for the accurate assay of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
High-Resolution Mass Spectrometry (HRMS)
This method is used for the accurate mass determination and confirmation of the elemental composition of this compound.
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, typically coupled to an HPLC system or with a direct infusion source.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally measured accurate mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass for the chemical formula C₁₁H₁₂FO₂⁺. A mass accuracy of < 5 ppm is typically expected.
Alternative and Emerging Methods
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced environmental impact.[2]
-
Instrumentation: An SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or MS detector.
-
Stationary Phase: The same chiral stationary phases used in HPLC can often be employed in SFC.
-
Mobile Phase: Supercritical CO₂ as the main mobile phase component, with a small percentage of an organic modifier (e.g., methanol, ethanol).
-
Advantages: Faster separations, lower backpressure, and reduced organic solvent consumption.[2][5]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.
-
Instrumentation: A CE system with a high-voltage power supply, a capillary, an autosampler, and a detector (typically UV).
-
Chiral Selector: A chiral selector, such as a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin), is added to the background electrolyte.[4]
-
Background Electrolyte: A buffer solution at a specific pH to control the charge of the analyte and the electroosmotic flow.
-
Advantages: High separation efficiency, very low sample and reagent consumption, and fast analysis times.[3]
Visualizations
The following diagrams illustrate the logical workflow for method selection and the experimental setup for the primary analytical techniques.
Caption: Logical workflow for selecting an analytical method.
Caption: Experimental workflow for Chiral HPLC analysis.
Caption: Experimental workflow for qNMR analysis.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. Chiral HPLC remains the gold standard for the critical determination of stereoisomeric purity due to its robustness and widespread availability. However, for faster and more environmentally friendly separations, SFC presents a compelling alternative. Capillary electrophoresis offers a high-efficiency, low-consumption option. For definitive structural confirmation and accurate assay determination, NMR and HRMS are indispensable tools. The choice of the most suitable method or combination of methods will depend on the specific requirements of the analysis, balancing the need for accuracy, precision, speed, and cost. It is crucial that any chosen method is thoroughly validated to ensure its suitability for its intended purpose in a regulated environment.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. usp.org [usp.org]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to the High-Resolution Mass Spectrometry of 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) for the characterization of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug Nebivolol.[1][2] We will explore the performance of HRMS in providing accurate mass data for elemental composition confirmation and compare it with alternative analytical techniques, supported by established experimental protocols.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is an indispensable tool in pharmaceutical development for its ability to provide highly accurate mass measurements, which is crucial for confirming the elemental composition of newly synthesized compounds and identifying impurities.[3][4] For this compound (Molecular Formula: C₁₁H₁₁FO₂), HRMS can verify its identity with a high degree of confidence by matching the experimentally measured mass to the theoretically calculated exact mass.[4][5]
Expected HRMS Data
High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies of less than 5 parts per million (ppm).[6][7] In positive electrospray ionization (ESI) mode, the compound is expected to be observed primarily as a protonated molecule, [M+H]⁺.[4] Tandem MS (MS/MS) experiments would induce fragmentation, providing structural information. While specific experimental fragmentation data for this exact molecule is not publicly available, fragmentation of the chromane scaffold often involves retro-Diels–Alder reactions or neutral losses such as water.[8]
| Parameter | Theoretical Value | Expected Experimental Result | Information Gained |
| Molecular Formula | C₁₁H₁₁FO₂ | - | Assumed for calculation |
| Monoisotopic Mass | 194.0743 g/mol [5] | - | Basis for m/z calculation |
| [M+H]⁺ Adduct | 195.0821 m/z | < 195.0821 ± 0.001 (i.e., < 5 ppm) | Confirmation of elemental composition |
| Plausible Fragment 1 | ~177 m/z | Observed in MS/MS | Neutral loss of H₂O |
| Plausible Fragment 2 | ~123 m/z | Observed in MS/MS | Retro-Diels-Alder product |
Table 1: Summary of expected quantitative data from HRMS analysis of this compound.
Experimental Protocol: LC-HRMS Analysis
This section details a representative protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent for infusion or injection.
2. Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.[3]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Heated Electrospray Ionization (H-ESI), positive mode.[4]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Scan Mode: Full scan (MS1) and data-dependent MS2 (dd-MS2).
-
Mass Range (MS1): 50-500 m/z.[12]
-
Resolution (MS1): >60,000.
-
Collision Gas (for MS2): Nitrogen or Argon.[13]
-
Data Analysis: Extract the ion chromatogram for the [M+H]⁺ adduct within a 5 ppm mass window to check for peak purity and determine the accurate mass.[6]
References
- 1. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 5. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
Comparative study of the reactivity of different 6-Fluoro-2-(oxiran-2-yl)chroman stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug, Nebivolol. This document outlines the structural differences between the isomers, their primary mode of reactivity through nucleophilic epoxide ring-opening, and provides detailed hypothetical experimental protocols for a comprehensive comparative study.
Introduction to this compound Stereoisomers
This compound possesses two stereocenters, one at the C2 position of the chroman ring and the other at the C2' position of the oxirane ring. This gives rise to four distinct stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[1] The specific stereochemistry of these isomers is crucial in the synthesis of Nebivolol, a highly cardioselective β-receptor blocker.[1] The synthesis of these stereoisomers typically starts from an enantiomerically pure precursor, leading to a mixture of diastereomers that can be separated by chromatographic techniques.[2]
Core Reactivity: Nucleophilic Ring-Opening of the Epoxide
The primary site of chemical reactivity in all four stereoisomers is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various functionalized chroman derivatives, such as amino alcohols when reacted with amines.[1] This reaction is fundamental to the utility of these compounds as chiral building blocks.[1]
Under basic or neutral conditions, the nucleophilic attack generally proceeds via an SN2 mechanism at the less sterically hindered carbon of the epoxide. For this compound, this is the terminal carbon of the oxirane moiety. In acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.
Comparative Reactivity Analysis
However, some qualitative insights can be gleaned from existing literature. For instance, a patented process describes the chemical conversion of the (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene ((2R,2'S)-isomer) to its (2R,2'R) diastereomer.[1] This process involves an initial epoxide ring-opening, followed by steps that lead to the re-formation of the epoxide with an inverted stereocenter at the oxirane ring.[1] This suggests that the stereoisomers can be chemically interconverted, hinting at potential differences in their thermodynamic stability and reactivity.
Without direct comparative kinetic data, it is hypothesized that the diastereomers ((2R,2'S) vs. (2R,2'R) and (2S,2'R) vs. (2S,2'S)) may exhibit different reaction rates with nucleophiles due to varying steric hindrance and electronic effects arising from the relative orientation of the chroman and oxirane rings.
Data Presentation
As no direct comparative quantitative data on the reactivity of the four stereoisomers was found in the reviewed literature, a table summarizing their known physical and structural properties is provided below.
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical State |
| (2R,2'S) | C₁₁H₁₁FO₂ | 194.20 | Solid |
| (2R,2'R) | C₁₁H₁₁FO₂ | 194.20 | Liquid |
| (2S,2'R) | C₁₁H₁₁FO₂ | 194.20 | Solid |
| (2S,2'S) | C₁₁H₁₁FO₂ | 194.20 | Liquid |
Data sourced from crystallographic studies which indicate that the (R,S) and (S,R) isomers are solids, while the (R,R) and (S,S) isomers are liquids under normal conditions.[2]
Experimental Protocols
To address the gap in quantitative data, a detailed experimental protocol for a comparative study of the reactivity of the four stereoisomers is proposed. This protocol is designed to be a robust starting point for researchers in this field.
Objective:
To determine and compare the reaction kinetics of the nucleophilic ring-opening of the four stereoisomers of this compound with a model nucleophile, benzylamine.
Materials:
-
(2R,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman
-
(2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman
-
(2S,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman
-
(2S,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman
-
Benzylamine (purified)
-
Anhydrous isopropanol (reaction solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade acetonitrile and water
-
Formic acid (for mobile phase)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a chiral column.
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher).
-
Thermostatted reaction vessels.
-
Gas-tight syringes.
Procedure:
1. Preparation of Stock Solutions:
-
Prepare individual stock solutions of each stereoisomer in anhydrous isopropanol at a precise concentration (e.g., 0.1 M).
-
Prepare a stock solution of benzylamine in anhydrous isopropanol (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard in anhydrous isopropanol.
2. Kinetic Run (to be performed for each stereoisomer):
-
In a thermostatted reaction vessel at a constant temperature (e.g., 50 °C), place a known volume of the stereoisomer stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-heated benzylamine stock solution.
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of cold mobile phase.
3. Analysis:
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the starting stereoisomer, the ring-opened product, and the internal standard. A chiral column may be necessary to resolve any potential stereoisomeric products.
-
Inject the quenched aliquots into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time, relative to the internal standard.
-
Generate a calibration curve for each starting material and product to quantify their concentrations.
-
-
NMR Analysis (for structural confirmation):
-
At the end of one of the kinetic runs, isolate the product by removing the solvent under reduced pressure.
-
Dissolve the residue in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the structure of the ring-opened product.
-
4. Data Analysis:
-
Plot the concentration of the starting material versus time for each stereoisomer.
-
Determine the initial reaction rate for each stereoisomer.
-
Assuming pseudo-first-order kinetics (with benzylamine in excess), calculate the rate constant (k) for each reaction.
-
Compare the rate constants of the four stereoisomers to determine the order of reactivity.
Mandatory Visualization
Caption: Experimental workflow for the comparative kinetic study.
Caption: Logical relationship of the comparative reactivity study.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Fluoro-2-(oxiran-2-yl)chroman Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral intermediate in the synthesis of the cardiovascular drug Nebivolol.[1] The accurate quantification of this compound's enantiomers is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines and compares the performance of various analytical techniques, supported by experimental data from relevant studies on similar chiral compounds, and provides detailed experimental protocols.
Introduction to Analytical Method Validation
The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3][4] For pharmaceutical compounds, this is a regulatory requirement to ensure product quality. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3]
Core Analytical Techniques for Chiral Separation
The primary challenge in quantifying this compound lies in its chiral nature, necessitating enantioselective analytical methods. The most prevalent and effective techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation of enantiomers in the pharmaceutical industry.[5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6] Polysaccharide-based CSPs are particularly popular due to their broad applicability.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is a rapidly emerging technique for chiral separations, often considered a "green" alternative to HPLC.[8] It uses supercritical carbon dioxide as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster and more efficient separations.[9][10]
-
Capillary Electrophoresis (CE): CE is a versatile and powerful technique for enantioseparation, offering high separation efficiency and requiring minimal sample volume.[2][3][11] The separation is achieved by adding a chiral selector to the background electrolyte.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of Chiral HPLC, SFC, and CE for the quantification of chiral pharmaceutical intermediates, based on data from studies on analogous compounds.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Precision (%RSD) | Typically < 2%[12][13] | Comparable to HPLC, often < 2% | Generally < 3% |
| Accuracy (% Recovery) | 98-102% is a common acceptance criterion[13] | 98-102% | 97-103% |
| Linearity (R²) | > 0.999[4] | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/mL[4][12] | Comparable to or slightly better than HPLC | ng/mL to low µg/mL range |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/mL[12] | Comparable to or slightly better than HPLC | µg/mL range |
| Analysis Time | 10 - 30 minutes | 3-5 times faster than HPLC[9][10] | 5 - 20 minutes |
| Solvent Consumption | High | Significantly lower (reduced use of organic solvents)[10] | Very low |
| Versatility | High, with a wide range of available chiral stationary phases[6] | High, complementary selectivity to HPLC[10] | High, with a variety of chiral selectors |
Experimental Protocols
Below are detailed methodologies for a representative Chiral HPLC method, which is the most established technique for this application.
Chiral HPLC Method for Quantification of this compound
This protocol is a representative method based on common practices for separating chiral epoxides and related pharmaceutical intermediates.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the method.
4. Validation Procedure:
-
Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention times of the enantiomers.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.999.[4]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[12]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process as recommended by regulatory bodies.
Caption: Workflow for the validation of an analytical method.
Conclusion
The quantification of this compound requires robust and reliable enantioselective analytical methods. Chiral HPLC stands out as the gold standard due to its versatility and extensive validation history for similar compounds. However, SFC offers significant advantages in terms of speed and reduced environmental impact, making it a strong alternative. CE provides a high-efficiency, low-consumption option for specific applications. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and "green chemistry" initiatives. Regardless of the chosen technique, a thorough validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data in a regulated environment.
References
- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 2. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. banglajol.info [banglajol.info]
Safety Operating Guide
Proper Disposal of 6-Fluoro-2-(oxiran-2-yl)chroman: A Comprehensive Guide for Laboratory Personnel
Abstract
This document provides essential safety and logistical information for the proper disposal of 6-Fluoro-2-(oxiran-2-yl)chroman, a fluorinated chroman derivative utilized in pharmaceutical research and development. The primary disposal route involves incineration by a licensed hazardous waste management company. For small-scale spills or residual amounts, a detailed chemical neutralization protocol is provided. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and ensuring regulatory compliance.
Introduction
This compound is a halogenated organic compound containing a reactive epoxide ring. Due to its chemical structure, it is classified as a hazardous substance, exhibiting potential for skin sensitization and long-term adverse effects on aquatic life.[1] Proper management of its waste is crucial to mitigate health risks and prevent environmental contamination. This guide outlines the immediate operational and disposal plans necessary for the safe handling of this compound.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Prevent release into the environment. All waste materials must be collected and disposed of according to the procedures outlined in this document.
Primary Disposal Procedure: Off-site Incineration
The recommended primary method for the disposal of bulk quantities of this compound and heavily contaminated materials is through a licensed hazardous waste disposal company.
Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of waste this compound and materials contaminated with it.
-
Labeling: The container must be labeled as "Hazardous Waste - Halogenated Organic Compound" and should include the chemical name "this compound".
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other incompatible chemicals.
Storage and Collection
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.
Experimental Protocol: Chemical Neutralization for Small Spills and Residual Quantities
For the treatment of small spills (less than 10 mL) or to decontaminate glassware with residual amounts of this compound, a chemical neutralization protocol based on acid-catalyzed hydrolysis of the epoxide ring can be employed. This process converts the reactive epoxide into a more stable and less hazardous diol.
Principle
The strained epoxide ring of this compound is susceptible to nucleophilic attack. Under acidic conditions, the epoxide oxygen is protonated, activating the ring for attack by a weak nucleophile, such as water. This reaction opens the epoxide ring to form 6-fluoro-2-(1,2-dihydroxyethyl)chroman.[2][3][4]
Materials and Reagents
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Sodium bicarbonate solution (5% w/v)
-
pH paper or pH meter
-
Appropriate glassware (beaker, stir bar, etc.)
-
Stir plate
Procedure
-
Preparation of the Hydrolysis Solution: In a fume hood, prepare a 10% aqueous solution of acetic acid containing an equimolar amount of sodium acetate relative to the estimated amount of the epoxide to be neutralized.
-
Neutralization:
-
For a small spill, carefully add the hydrolysis solution to the spilled material.
-
For contaminated glassware, rinse the glassware with a small amount of the hydrolysis solution.
-
-
Reaction: Gently stir the mixture at room temperature for at least 4 hours to ensure complete hydrolysis. For more robust neutralization, the mixture can be heated to 50-60°C for 1-2 hours, based on similar ring-opening procedures.[3]
-
Quenching and pH Adjustment:
-
Cool the reaction mixture to room temperature if heated.
-
Slowly and carefully add 5% sodium bicarbonate solution to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.
-
Continue adding sodium bicarbonate until the pH of the solution is between 6 and 8. Verify the pH using pH paper or a pH meter.
-
-
Disposal of the Neutralized Mixture: The resulting aqueous solution containing the diol can be collected as non-halogenated aqueous chemical waste, as the hazardous epoxide has been converted. Consult your local EHS guidelines for final disposal of this neutralized solution.
Data Presentation
The following table summarizes the key quantitative parameters for the handling and disposal of this compound.
| Parameter | Value/Instruction | Reference |
| GHS Hazard Codes | H317, H411 | [1] |
| CAS Number | 197706-51-7 | [2] |
| Molecular Formula | C₁₁H₁₁FO₂ | [1] |
| Molecular Weight | 194.20 g/mol | [1] |
| Primary Disposal Method | Incineration | General practice for halogenated organics |
| Neutralization Reagents | Acetic Acid, Sodium Acetate, Water, Sodium Bicarbonate | [3] |
| Neutralization Reaction Time | ≥ 4 hours at room temperature | General chemical principles |
| Final pH of Neutralized Waste | 6.0 - 8.0 | Standard laboratory practice |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 197706-51-7 | Benchchem [benchchem.com]
- 3. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluoro-2-(oxiran-2-yl)chroman
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in pharmaceutical development. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the stringent use of Personal Protective Equipment. The compound is classified as a skin irritant and sensitizer, can cause serious eye irritation, and may lead to respiratory irritation. It is also toxic to aquatic life with long-lasting effects.[1][2][3]
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. For extended contact or immersion, use butyl or Viton™ gloves over nitrile gloves. | Nitrile gloves offer minimum protection against epoxies, but breakthrough times can be short.[6] Butyl and Viton™ gloves provide superior resistance to a broader range of chemicals.[7] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | Prevents accidental skin contact.[2][8] |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges is recommended, especially when handling larger quantities or if ventilation is inadequate.[2][9][10] | Protects against inhalation of vapors that may cause respiratory irritation.[2][3] |
Note: No specific chemical resistance data for gloves against this compound is publicly available. The recommendations above are based on general guidance for handling epoxides and halogenated organic compounds. It is advisable to consult the glove manufacturer's chemical resistance guides for specific recommendations.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize risk.
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents. Inspect containers of this compound for any damage or leaks.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, within the fume hood.
-
Avoid generating aerosols or vapors.
-
In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Collection Container | Disposal Procedure |
| Liquid Waste | Designated "Halogenated Organic Waste" container. | Collect all liquid residues containing this compound in a clearly labeled, sealed container.[4][5] Do not mix with non-halogenated organic waste. |
| Solid Waste | Labeled, sealed container for solid chemical waste. | Contaminated solid waste (e.g., pipette tips, absorbent materials) should be collected separately. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., acetone). | The rinsate should be collected as halogenated organic waste. Once decontaminated, the container can be disposed of as regular lab glass or plastic. |
All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Never pour this compound or its waste down the drain.[4][5]
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. pksafety.com [pksafety.com]
- 2. eu.westsystem.com [eu.westsystem.com]
- 3. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran - Safety Data Sheet [chemicalbook.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. What kind of respirator for use with epoxy - RC Groups [rcgroups.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. wolverinecoatings.com [wolverinecoatings.com]
- 9. pksafety.com [pksafety.com]
- 10. westsystem.com [westsystem.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
